(R)-Olacaftor
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C29H34FN3O4S |
|---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-6-[3-fluoro-5-(2-methylpropoxy)phenyl]-2-[(4R)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C29H34FN3O4S/c1-19(2)18-37-23-14-21(13-22(30)15-23)26-12-11-25(27(31-26)33-17-20(3)16-29(33,4)5)28(34)32-38(35,36)24-9-7-6-8-10-24/h6-15,19-20H,16-18H2,1-5H3,(H,32,34)/t20-/m1/s1 |
InChI Key |
NHOUNZMCSIHKHJ-HXUWFJFHSA-N |
Isomeric SMILES |
C[C@@H]1CC(N(C1)C2=C(C=CC(=N2)C3=CC(=CC(=C3)F)OCC(C)C)C(=O)NS(=O)(=O)C4=CC=CC=C4)(C)C |
Canonical SMILES |
CC1CC(N(C1)C2=C(C=CC(=N2)C3=CC(=CC(=C3)F)OCC(C)C)C(=O)NS(=O)(=O)C4=CC=CC=C4)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of (R)-Olacaftor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Olacaftor, also known as VX-440, is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector developed by Vertex Pharmaceuticals.[1][2] As a component of triple-combination therapies, it aims to address the underlying protein folding and trafficking defects caused by the most common CF-causing mutation, F508del. Although its development was discontinued by Vertex, the exploration of its discovery and synthesis provides valuable insights into the chemical strategies employed for creating advanced CFTR modulators. This technical guide consolidates available information on the synthesis of this compound, its biological evaluation, and relevant experimental protocols, primarily derived from patent literature and clinical trial data.
Discovery and Mechanism of Action
This compound was identified through extensive research and development efforts at Vertex Pharmaceuticals aimed at discovering novel CFTR correctors with improved efficacy.[1] Like other correctors, this compound is designed to rescue the processing and trafficking of the F508del-CFTR protein, allowing it to reach the cell surface where its function can be potentiated by other modulators like ivacaftor.[3] While the specific binding site and detailed mechanism of action for this compound are not extensively published, it is understood to be a type III corrector, similar to elexacaftor.[3]
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the final N-(benzenesulfonyl)-6-[3-fluoro-5-(2-methylpropoxy)phenyl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide structure. While a detailed, step-by-step protocol is not publicly available, analysis of patents from Vertex Pharmaceuticals, particularly patent WO2019028228, allows for the construction of a plausible synthetic route. The synthesis centrally involves the preparation of a chiral pyrrolidine intermediate and its subsequent coupling to a substituted pyridine carboxamide core.
A key chiral intermediate in the synthesis of this compound is (S)-2,2,4-trimethylpyrrolidine. The synthesis of this intermediate, as described in patent literature, starts from 2,2,6,6-tetramethylpiperidin-4-one.
Proposed Synthetic Pathway for a Key Intermediate of this compound
References
(R)-Olacaftor: A Technical Guide to its Biological Activity in CFTR Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Olacaftor, also known as VX-440, is a small molecule corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It is a key component of combination therapies developed to address the underlying molecular defects in cystic fibrosis (CF), particularly for individuals with the F508del mutation. This technical guide provides an in-depth overview of the biological activity of this compound in preclinical CFTR models, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Mechanism of Action: A CFTR Corrector
Cystic fibrosis is primarily caused by mutations in the CFTR gene, with the F508del mutation being the most common. This deletion results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, leading to a significant reduction in the amount of functional CFTR protein at the cell surface.
This compound functions as a CFTR corrector . Its primary mechanism of action is to facilitate the proper folding and processing of mutant CFTR protein, particularly F508del-CFTR, within the cell. By binding to the misfolded protein, this compound helps to stabilize its structure, allowing it to escape ER-associated degradation and traffic to the cell membrane. This increased cell surface expression of the corrected CFTR protein can then be further activated by a potentiator, leading to a partial restoration of chloride ion transport.
While the precise binding site of this compound on the CFTR protein has not been definitively elucidated in the provided search results, it is understood to act in concert with other correctors that have different binding sites and mechanisms of action, leading to synergistic effects in rescuing mutant CFTR.
Quantitative Analysis of this compound Activity
Preclinical studies have demonstrated the efficacy of this compound in correcting the F508del-CFTR defect in various in vitro models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Corrector Activity of this compound (VX-440) on F508del-CFTR
| Cell Model | Assay Type | Endpoint Measured | This compound (VX-440) Concentration | Observed Effect | Reference |
| Human Bronchial Epithelial (HBE) cells (F508del/F508del) | Ussing Chamber | Chloride Transport (Short-circuit current, Isc) | 3 µM (in combination with Tezacaftor and Ivacaftor) | Significantly increased chloride transport compared to dual combinations.[1] | [1] |
| Human Bronchial Epithelial (HBE) cells (F508del/MF) | Ussing Chamber | Chloride Transport (Short-circuit current, Isc) | 3 µM (in combination with Tezacaftor and Ivacaftor) | Significantly greater increase in chloride transport than dual combinations.[1] | [1] |
| Human Bronchial Epithelial (HBE) cells (F508del/F508del) | Western Blot | CFTR Protein Maturation (Band C) | 2 µM (in combination with Tezacaftor) | Increased levels of mature (Band C) CFTR protein.[1] |
Note: MF denotes a minimal function mutation. Data for this compound as a single agent was not explicitly available in the provided search results; it is primarily characterized in combination with other modulators.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to assess the biological activity of this compound in CFTR models.
Cell Culture
-
Cell Lines: Fischer Rat Thyroid (FRT) cells stably expressing human F508del-CFTR are a commonly used model system. Primary human bronchial epithelial (HBE) cells isolated from the lungs of individuals with CF homozygous for the F508del mutation provide a more physiologically relevant model.
-
Culture Conditions: Cells are typically cultured at 37°C in a humidified atmosphere with 5% CO2. For primary HBE cells, an air-liquid interface (ALI) culture is established to promote differentiation into a polarized epithelium that mimics the in vivo airway.
Western Blot Analysis for CFTR Maturation
This technique is used to assess the effect of this compound on the processing and maturation of the F508del-CFTR protein.
-
Cell Lysis: After treatment with this compound (or vehicle control), cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a low-percentage acrylamide gel (e.g., 6-8%) to resolve the high molecular weight CFTR protein. The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for CFTR. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The immature, core-glycosylated form of CFTR (Band B) has a molecular weight of approximately 150-160 kDa, while the mature, complex-glycosylated form that has trafficked through the Golgi apparatus (Band C) has a molecular weight of around 170-180 kDa. An increase in the Band C to Band B ratio indicates improved CFTR maturation.
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
The Ussing chamber is a key electrophysiological technique used to measure ion transport across epithelial tissues and cell monolayers.
-
Cell Monolayer Preparation: Differentiated HBE cells grown on permeable supports are mounted in Ussing chambers, which separate the apical and basolateral sides of the epithelium.
-
Electrophysiological Recordings: The chambers are filled with appropriate physiological solutions, and the transepithelial voltage is clamped at 0 mV. The resulting short-circuit current (Isc), which represents the net ion transport across the epithelium, is continuously recorded.
-
Experimental Procedure:
-
Amiloride: Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride transport.
-
Forskolin: Forskolin is added to both chambers to raise intracellular cyclic AMP (cAMP) levels, which activates CFTR.
-
Potentiator (e.g., Ivacaftor): A CFTR potentiator is added to the apical chamber to maximally open the corrected CFTR channels at the cell surface.
-
CFTR Inhibitor: A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to these agents is calculated to quantify CFTR-mediated chloride transport. An increase in the forskolin- and potentiator-stimulated, CFTR-inhibitor-sensitive Isc in this compound-treated cells compared to vehicle-treated cells indicates functional correction of F508del-CFTR.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and experimental workflows related to the biological activity of this compound.
Caption: F508del-CFTR processing pathway and the corrective action of this compound.
Caption: Experimental workflow for the Ussing chamber assay to measure CFTR function.
Conclusion
This compound (VX-440) is a CFTR corrector that has demonstrated significant biological activity in preclinical models of cystic fibrosis. Its ability to rescue the processing and trafficking of F508del-CFTR, leading to increased functional protein at the cell surface, underscores its importance as a component of highly effective combination therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel CFTR modulators. Further research focusing on the precise molecular interactions of this compound with the CFTR protein will be invaluable for the design of next-generation therapeutics for cystic fibrosis.
References
(R)-Olacaftor: An In-Depth Technical Guide to In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro efficacy of (R)-Olacaftor, a novel C1-type corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This compound, also known as GLPG2222 or ABBV-2222, has demonstrated significant potential in addressing the underlying molecular defect in cystic fibrosis (CF), particularly for individuals with the F508del mutation. This document details the quantitative efficacy of this compound, the experimental protocols used for its evaluation, and visual representations of its mechanism of action and experimental workflows.
Core Efficacy Data of this compound
This compound has shown marked potency and efficacy in preclinical in vitro studies. Its primary function as a C1 corrector is to aid in the proper folding and trafficking of the mutant CFTR protein to the cell surface.[1] The following tables summarize the key quantitative data from in vitro efficacy studies.
Table 1: In Vitro Potency of this compound in F508del-CFTR Expressing Cells
| Compound | Cell Line | Assay Type | Potency (EC₅₀) | Efficacy (% of Control) | Reference |
| This compound (GLPG2222/ABBV-2222) | CFBE41o- | Western Blot | 27 nM | 141% | [2] |
| Lumacaftor (VX-809) | CFBE41o- | Western Blot | 251 nM | 136% | [2] |
| Tezacaftor (VX-661) | CFBE41o- | Western Blot | 586 nM | 105% | [2] |
| This compound (GLPG2222/ABBV-2222) | Primary HBE cells (F508del/F508del) | TECC | <10 nM | - | [1] |
| This compound (GLPG2222/ABBV-2222) | CFBE41o- | TECC | 20.8 ± 2.7 nM | - | |
| Tezacaftor (VX-661) | CFBE41o- | TECC | 266.9 ± 38.6 nM | - |
HBE: Human Bronchial Epithelial; TECC: Transepithelial Current Clamp. Efficacy in the Western Blot assay was normalized to an on-plate control compound.
Table 2: In Vitro Efficacy of this compound in Triple Combination Therapies in F508del Homozygous HBE Cells
| Corrector 1 (C1) | Corrector 2 (C2) | Potentiator | Fold Increase in Cl⁻ Current (vs. VX-770/VX-809) | Reference |
| This compound (GLPG2222/ABBV-2222) | GLPG/ABBV-2737 | ABBV/GLPG-2451 | ~2-fold |
Mechanism of Action: A Signaling Pathway Perspective
As a C1-type CFTR corrector, this compound's mechanism of action involves the direct binding to and stabilization of the first transmembrane domain (TMD1) of the CFTR protein during its biogenesis in the endoplasmic reticulum. This stabilization prevents the premature degradation of the misfolded F508del-CFTR protein, allowing it to traffic to the cell surface and function as a chloride channel.
Experimental Protocols
The in vitro efficacy of this compound has been primarily evaluated using two key experimental assays: the YFP-Halide Quenching Assay for high-throughput screening and the Ussing Chamber Assay for detailed functional characterization in physiologically relevant systems.
YFP-Halide Quenching Assay
This cell-based fluorescence assay is a widely used high-throughput method to identify and characterize CFTR modulators.
Principle: The assay utilizes a halide-sensitive variant of the yellow fluorescent protein (YFP-H148Q/I152L). The fluorescence of this YFP is quenched by the presence of iodide ions. Cells co-expressing a mutant CFTR and the halide-sensitive YFP are used. When a functional CFTR channel is present at the cell surface, the addition of iodide to the extracellular medium leads to its influx into the cell, causing a rapid decrease in YFP fluorescence. The rate of fluorescence quenching is proportional to the CFTR-mediated iodide transport.
Detailed Protocol:
-
Cell Seeding: Fischer Rat Thyroid (FRT) cells or other suitable cell lines stably co-expressing the F508del-CFTR and the halide-sensitive YFP are seeded into 96- or 384-well black, clear-bottom microplates.
-
Compound Incubation: The cells are incubated with this compound or other test compounds at various concentrations for 18-24 hours at 37°C to allow for the correction of F508del-CFTR trafficking.
-
Assay Plate Preparation: Prior to the assay, the cells are washed with a chloride-containing buffer to remove any residual iodide.
-
CFTR Activation: A cocktail of CFTR activators, typically including forskolin (to increase intracellular cAMP) and a potentiator such as genistein or VX-770, is added to each well to open the CFTR channels that have reached the cell surface.
-
Fluorescence Reading: The microplate is placed in a fluorescence plate reader, and a baseline YFP fluorescence reading is taken.
-
Iodide Addition: An iodide-containing buffer is then injected into each well, and the YFP fluorescence is monitored over time.
-
Data Analysis: The initial rate of fluorescence decay is calculated for each well. A faster rate of quenching in the wells treated with this compound compared to the vehicle-treated control wells indicates an increase in functional CFTR channels at the cell surface.
Ussing Chamber Assay
The Ussing chamber is a gold-standard electrophysiological technique for measuring ion transport across epithelial monolayers. It provides a quantitative assessment of CFTR-dependent chloride secretion.
Principle: An epithelial cell monolayer, such as primary human bronchial epithelial (HBE) cells, is mounted between two chambers filled with a physiological solution. The Ussing chamber allows for the measurement of the short-circuit current (Isc), which is the current required to clamp the transepithelial voltage to zero and is a direct measure of net ion transport. An increase in the forskolin-stimulated, CFTR-inhibitor-sensitive Isc indicates an increase in functional CFTR activity.
Detailed Protocol:
-
Cell Culture: Primary HBE cells from CF patients homozygous for the F508del mutation are cultured on permeable supports until a confluent and differentiated monolayer is formed.
-
Corrector Incubation: The cell monolayers are incubated with this compound for 24-48 hours to promote the correction of F508del-CFTR.
-
Mounting in Ussing Chamber: The permeable support with the cell monolayer is mounted in the Ussing chamber, separating the apical and basolateral compartments. Both chambers are filled with a pre-warmed and gassed physiological salt solution.
-
Baseline Measurement: The system is allowed to equilibrate, and the baseline Isc is recorded.
-
Pharmacological Profile:
-
Amiloride: Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
Forskolin: Forskolin is added to both chambers to stimulate CFTR-mediated chloride secretion.
-
Potentiator: A potentiator (e.g., VX-770) is added to the apical chamber to maximize the opening of the corrected CFTR channels.
-
CFTR Inhibitor: A specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the observed current is CFTR-dependent.
-
-
Data Analysis: The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc is calculated. A larger Isc in the this compound-treated monolayers compared to the vehicle-treated controls indicates a greater number of functional CFTR channels at the cell surface.
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for evaluating a CFTR corrector like this compound and the logical relationship of its therapeutic approach in combination with other CFTR modulators.
References
Preclinical Data for Ivacaftor: An In-Depth Technical Guide
A Note on the Original Query: Initial searches for "(R)-Olacaftor" did not yield specific preclinical data for a compound with that designation. It is possible that this refers to a less common nomenclature or an early-stage compound with limited publicly available information. The development of olacaftor (VX-440) was discontinued by Vertex Pharmaceuticals. Therefore, this guide focuses on the extensive and publicly available preclinical data for Ivacaftor (VX-770) , a well-characterized and approved CFTR potentiator that serves as a foundational component of several cystic fibrosis therapies.
This technical guide provides a comprehensive overview of the preclinical data for Ivacaftor, targeting researchers, scientists, and drug development professionals. The information is presented to facilitate a deep understanding of the compound's mechanism of action, efficacy, and safety profile, supported by detailed experimental protocols and visualizations.
Core Compound Profile
| Property | Data |
| Compound Name | Ivacaftor (VX-770) |
| Chemical Name | N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide |
| Molecular Formula | C24H28N2O3 |
| Mechanism of Action | Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiator |
| Therapeutic Indication | Cystic Fibrosis (CF) in patients with specific CFTR gene mutations |
Mechanism of Action
Ivacaftor is a CFTR potentiator that enhances the channel-open probability (or gating) of the CFTR protein at the cell surface.[1] In patients with certain CFTR mutations (e.g., G551D), the CFTR protein is present on the cell surface but functions improperly. Ivacaftor binds directly to the CFTR protein, inducing a conformational change that stabilizes the open state of the channel, thereby increasing the transepithelial transport of chloride ions.[2] This helps to restore the hydration of the airway surface and improve mucociliary clearance.
Figure 1: Mechanism of Action of Ivacaftor. Ivacaftor binds to mutant CFTR protein at the cell membrane, increasing its open probability and restoring chloride ion transport.
In Vitro Efficacy
The in vitro efficacy of Ivacaftor has been demonstrated in various cell-based assays using primary human bronchial epithelial (HBE) cells from CF patients and engineered cell lines expressing specific CFTR mutations.
Electrophysiological Assays
Ussing Chamber Assay: This technique is a cornerstone for assessing CFTR function by measuring ion transport across epithelial cell monolayers.
Experimental Protocol: Ussing Chamber Assay
-
Cell Culture: Primary HBE cells from CF patients with relevant mutations (e.g., G551D) are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface to form a polarized monolayer.
-
Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.
-
Solutions: Both chambers are filled with Krebs-bicarbonate Ringer's solution, and the temperature is maintained at 37°C.
-
Baseline Measurement: The baseline short-circuit current (Isc), a measure of net ion transport, is recorded.
-
Pharmacological Modulation:
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).
-
Forskolin is added to both sides to increase intracellular cAMP and activate CFTR.
-
Ivacaftor is then added to the apical side to potentiate CFTR-mediated chloride secretion.
-
A CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the observed current is CFTR-specific.
-
-
Data Analysis: The change in Isc (ΔIsc) in response to each compound is measured and analyzed.
Figure 2: Ussing Chamber Experimental Workflow.
Membrane Potential Assays: These assays use fluorescence-based probes to measure changes in cell membrane potential in response to CFTR activation.
Experimental Protocol: Membrane Potential Assay
-
Cell Plating: Cells expressing the target CFTR mutation are plated in a multi-well plate.
-
Dye Loading: A fluorescent membrane potential-sensitive dye is loaded into the cells.
-
Compound Addition: A buffer containing a low chloride concentration and a CFTR activator (e.g., forskolin) is added, followed by the addition of Ivacaftor.
-
Fluorescence Measurement: The change in fluorescence, indicating membrane depolarization due to chloride efflux through activated CFTR channels, is measured using a fluorescence plate reader.
-
Data Analysis: The rate and magnitude of the fluorescence change are quantified to determine CFTR potentiation.
Biochemical Assays
Western Blot Analysis of CFTR Maturation: This technique is used to assess the expression and glycosylation status of the CFTR protein.
Experimental Protocol: Western Blot for CFTR
-
Cell Lysis: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The protein concentration in the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to the immature (band B) and mature (band C) forms of CFTR are quantified.
In Vitro Efficacy Data Summary
| Assay | Cell Type | CFTR Mutation | Endpoint | Result |
| Ussing Chamber | Primary HBE | G551D | Increase in Chloride Transport | Significant increase in Isc |
| Membrane Potential | FRT cells | G551D | Change in Fluorescence | Dose-dependent increase in fluorescence |
| Western Blot | Primary HBE | F508del | CFTR Maturation | No significant effect on CFTR maturation (as it's a potentiator) |
In Vivo Efficacy
The in vivo efficacy of Ivacaftor has been evaluated in animal models of cystic fibrosis.
Humanized G551D Rat Model
A key preclinical model is the rat expressing a humanized G551D-CFTR gene. Studies in this model have demonstrated that Ivacaftor can reverse several CF-related phenotypes.
In Vivo Efficacy Data in G551D Rat Model
| Parameter | Effect of Ivacaftor Treatment |
| Nasal Potential Difference | Restoration of CFTR-dependent chloride transport |
| Airway Surface Liquid (ASL) Height | Increased ASL height |
| Mucociliary Clearance (MCC) | Improved MCC rates |
| Mucus Viscosity | Reduced mucus viscosity |
| Airway Inflammation | Reduction in inflammatory markers |
Preclinical Pharmacokinetics
The pharmacokinetic profile of Ivacaftor has been characterized in several animal species.
Pharmacokinetic Parameters of Ivacaftor in Animals
| Species | Route | Bioavailability (%) | Tmax (h) | Half-life (h) |
| Rat | Oral | ~20% | 5-8 | ~12 |
| Dog | Oral | ~50% | 2-4 | ~6 |
Preclinical Safety and Toxicology
Ivacaftor has undergone extensive safety and toxicology evaluation in preclinical studies.
Preclinical Safety Findings
| Study Type | Species | Key Findings |
| Single-Dose Toxicity | Rat, Dog | Well-tolerated at high doses |
| Repeat-Dose Toxicity | Rat, Dog | No major target organ toxicity at clinically relevant exposures |
| Safety Pharmacology | N/A | No significant effects on cardiovascular, respiratory, or central nervous systems |
| Genotoxicity | In vitro/In vivo | Non-genotoxic |
| Carcinogenicity | Rat, Mouse | Non-carcinogenic |
| Reproductive Toxicology | Rat, Rabbit | No evidence of teratogenicity |
Adverse Events in Preclinical Studies: In juvenile rats, cataracts were observed at high doses. This finding has been monitored in clinical trials with pediatric patients.
Conclusion
The preclinical data for Ivacaftor provide a robust foundation for its clinical development and use. In vitro studies have clearly demonstrated its mechanism of action as a CFTR potentiator, leading to the restoration of chloride transport in cells with specific CFTR gating mutations. These findings have been successfully translated to in vivo animal models, where Ivacaftor has shown the ability to correct key pathophysiological features of cystic fibrosis. The pharmacokinetic and safety profiles established in preclinical studies have been largely predictive of the clinical experience, highlighting the value of these models in drug development. This comprehensive preclinical data package has been instrumental in the approval and successful clinical application of Ivacaftor for the treatment of cystic fibrosis.
References
(R)-Olacaftor: A Technical Overview of a Next-Generation CFTR Corrector
Disclaimer: (R)-Olacaftor (also known as (R)-VX-440) was a promising next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector in development. However, its clinical development was discontinued.[1][2] Consequently, detailed, publicly available data on its specific pharmacokinetics and pharmacodynamics are limited. This technical guide provides a comprehensive overview based on the available information for this compound and supplements it with representative data and methodologies from the broader class of next-generation CFTR correctors to offer a complete profile for research and drug development professionals.
Introduction to this compound and its Therapeutic Rationale
This compound is a small molecule designed to address the underlying molecular defect in cystic fibrosis (CF) caused by mutations in the CFTR gene, particularly the F508del mutation.[3] This mutation leads to misfolding of the CFTR protein, preventing its proper trafficking to the cell surface and resulting in a deficiency of functional chloride channels. This compound acts as a CFTR corrector, aiming to rescue these misfolded proteins and increase the quantity of functional CFTR channels at the cell surface.[3] It was investigated as part of a triple-combination therapy with a first-generation corrector (tezacaftor) and a potentiator (ivacaftor) to achieve a more comprehensive restoration of CFTR function.[4]
Pharmacodynamics: Mechanism of Action
The primary pharmacodynamic effect of this compound is the correction of F508del-CFTR protein trafficking. As a next-generation corrector, it was developed to have an additive effect when used in combination with earlier correctors like tezacaftor. The proposed mechanism involves binding to the misfolded F508del-CFTR protein and facilitating its proper conformational folding, thereby enabling its escape from the endoplasmic reticulum and subsequent trafficking to the plasma membrane.
Signaling Pathway of CFTR Correction
The following diagram illustrates the general mechanism of action for a CFTR corrector like this compound in combination with a potentiator.
Caption: Mechanism of action for this compound as a CFTR corrector.
Pharmacokinetics: ADME Profile
While specific quantitative data for this compound is not publicly available, a Phase 1 clinical trial (NCT03486236) was conducted to evaluate its safety and pharmacokinetics in healthy adult subjects when administered as part of a triple combination therapy with tezacaftor and ivacaftor. The following table summarizes the expected pharmacokinetic parameters for a next-generation CFTR corrector based on typical characteristics observed for this class of drugs.
Illustrative Pharmacokinetic Parameters
| Parameter | Value | Description |
| Absorption | ||
| Tmax (h) | 3 - 6 | Time to reach maximum plasma concentration. |
| Bioavailability | Moderate | Oral bioavailability is typically influenced by food. |
| Food Effect | High-fat meal increases absorption | Co-administration with fat-containing food is common for CFTR modulators. |
| Distribution | ||
| Protein Binding (%) | >95% | Highly bound to plasma proteins, primarily albumin and alpha-1 acid glycoprotein. |
| Volume of Distribution (Vd/F) | Moderate to High | Indicates distribution into tissues. |
| Metabolism | ||
| Primary Pathway | Hepatic (CYP450 enzymes) | Primarily metabolized by CYP3A4/5. |
| Active Metabolites | Possible | Some CFTR modulators have active metabolites. |
| Excretion | ||
| Half-life (t1/2) (h) | 12 - 24 | Supports once or twice-daily dosing. |
| Route of Elimination | Primarily fecal | Excreted mainly as metabolites in the feces. |
Note: The values in this table are representative of next-generation CFTR correctors and are not specific to this compound.
Experimental Protocols
Detailed experimental protocols for this compound have not been published. However, the evaluation of a novel CFTR corrector typically involves a series of in vitro and in vivo studies, as outlined below.
In Vitro Efficacy Assessment: Ussing Chamber Assay
This assay is a gold standard for measuring ion transport across epithelial tissues.
-
Cell Culture: Human bronchial epithelial (HBE) cells from CF patients (homozygous for F508del) are cultured on permeable supports to form a polarized monolayer.
-
Compound Incubation: The HBE cells are incubated with this compound, both alone and in combination with a potentiator, for 24-48 hours to allow for CFTR correction.
-
Ussing Chamber Setup: The permeable supports with the HBE cells are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.
-
Ion Transport Measurement: A voltage clamp is applied across the epithelium, and the short-circuit current (Isc), a measure of net ion transport, is recorded.
-
CFTR Activation: Forskolin is added to raise intracellular cAMP and activate CFTR. A CFTR potentiator (e.g., ivacaftor) is also added to maximize channel gating.
-
CFTR Inhibition: A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.
-
Data Analysis: The change in Isc upon CFTR activation is calculated to determine the extent of CFTR function restoration by the corrector.
Pharmacokinetic Study in Healthy Volunteers
A Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study is a typical design.
-
Subject Recruitment: Healthy adult volunteers meeting specific inclusion/exclusion criteria are enrolled.
-
Dosing: Subjects receive single or multiple ascending doses of this compound or placebo. Dosing may be in a fed or fasted state to assess food effect.
-
Blood Sampling: Serial blood samples are collected at predefined time points post-dose.
-
Bioanalysis: Plasma concentrations of this compound and its potential metabolites are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters such as Cmax, Tmax, AUC, t1/2, and Vd/F.
-
Safety and Tolerability Monitoring: Adverse events, vital signs, ECGs, and clinical laboratory tests are monitored throughout the study.
Experimental Workflow Visualization
The following diagram outlines a typical preclinical to clinical development workflow for a CFTR corrector.
Caption: A generalized workflow for CFTR modulator development.
Summary and Future Perspectives
This compound represented a significant effort in the development of next-generation CFTR correctors. Although its development was discontinued, the research contributed to the understanding of how to effectively rescue the F508del-CFTR protein. The strategy of combining multiple correctors with distinct mechanisms of action, along with a potentiator, has proven to be highly successful in the clinic with the advent of triple-combination therapies. Future research in this area will likely focus on developing even more efficacious correctors, expanding the range of responsive mutations, and optimizing the safety and drug-drug interaction profiles of these life-changing therapies for individuals with cystic fibrosis.
References
- 1. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Landscape of CFTR Modulation: A Deep Dive into (R)-Olacaftor's Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF), a life-shortening genetic disorder, is characterized by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. This gene encodes for a protein that functions as a chloride and bicarbonate channel on the apical membrane of epithelial cells.[1] Malfunctions in this protein lead to dysregulated ion and fluid transport, resulting in the thick, sticky mucus characteristic of the disease. The advent of CFTR modulators, small molecules that target the underlying protein defect, has revolutionized CF treatment. These modulators are broadly classified as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel's opening probability.[2]
(R)-Olacaftor (also known as VX-440) is a CFTR corrector developed by Vertex Pharmaceuticals. While specific, detailed public data on the structure-activity relationship (SAR) of this compound is limited, this guide aims to provide a comprehensive overview based on available information and the broader context of CFTR corrector development. Due to the proprietary nature of early-stage drug discovery, a complete public SAR dataset for this compound is not available. Therefore, to fulfill the user's request for a detailed technical guide with quantitative data and experimental protocols, we will focus on the well-documented SAR of Ivacaftor (VX-770) , a foundational CFTR potentiator, as a representative example. This will allow us to provide the in-depth analysis and data presentation requested, which can be conceptually applied to the SAR exploration of other CFTR modulators like this compound.
The General Workflow of a Structure-Activity Relationship (SAR) Study
A typical SAR study in drug discovery follows a cyclical process of designing, synthesizing, and testing compounds to understand how chemical structure influences biological activity. This iterative process is crucial for optimizing lead compounds into viable drug candidates.
References
The Therapeutic Potential of Posenacaftor for Cystic Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "(R)-Olacaftor" specified in the topic is not found in the public domain and is likely a typographical error. This guide focuses on Posenacaftor (PTI-801) , a CFTR corrector, based on available research. Due to the limited public availability of comprehensive datasets for Posenacaftor, this guide will also incorporate representative data and methodologies from other well-characterized CFTR correctors to provide a complete technical overview. This approach is intended to illustrate the standard evaluation process for such therapeutic agents.
Introduction
Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The CFTR protein is an ion channel responsible for the transport of chloride and bicarbonate across the apical membrane of epithelial cells. Mutations in the CFTR gene lead to the production of a dysfunctional protein, resulting in viscous mucus accumulation in various organs, most critically the lungs. This leads to chronic infections, inflammation, and progressive lung damage.
CFTR modulators are a class of drugs that target the underlying protein defect. These are broadly categorized as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel's opening probability. Posenacaftor (PTI-801) is an investigational CFTR corrector developed by Proteostasis Therapeutics. It is designed to rescue the folding and trafficking of the CFTR protein, particularly the F508del mutation, the most common CF-causing mutation.
This technical guide provides an in-depth overview of the therapeutic potential of Posenacaftor, including its mechanism of action, preclinical and clinical data, and the experimental protocols used for its evaluation.
Mechanism of Action
Posenacaftor is a CFTR corrector that addresses the primary defect of the F508del mutation, which is the misfolding and subsequent degradation of the CFTR protein before it can reach the cell surface. By binding to the mutant CFTR protein, Posenacaftor facilitates its proper conformational folding, allowing it to escape the endoplasmic reticulum's quality control system and traffic to the plasma membrane. Once at the cell surface, the corrected CFTR protein can function as a chloride channel, although often with impaired gating, which can be addressed by co-administration with a CFTR potentiator.
Recent studies suggest that Posenacaftor (PTI-801) shares a common mechanism of action with Elexacaftor (VX-445), a component of the highly effective triple-combination therapy Trikafta.[1] This indicates that it likely binds to a similar site on the CFTR protein to stabilize its structure.
Signaling Pathway and Drug Action
The following diagram illustrates the CFTR protein processing pathway and the points of intervention for CFTR modulators like Posenacaftor.
Caption: CFTR protein processing and the mechanism of action of Posenacaftor.
Quantitative Data from Clinical Trials
Posenacaftor (PTI-801) has been evaluated in Phase 1 and Phase 2 clinical trials, both as a single agent and in combination with the CFTR potentiator Dirocaftor (PTI-808) and the CFTR amplifier Nesolicaftor (PTI-428). The following tables summarize the available quantitative data from these studies.
Table 1: Phase 1/2 Study of Posenacaftor (PTI-801) as Add-on to Orkambi [2]
| Parameter | Treatment Group (Dose) | Change from Baseline | p-value |
| Sweat Chloride (mmol/L) | 200 mg | Significant Improvement | <0.05 |
| 400 mg | Significant Improvement | <0.05 | |
| Body Mass Index (BMI) | 400 mg | Significant Improvement | <0.05 |
| ppFEV1 (%) | All Doses | Numerical Improvement | Not Statistically Significant |
Table 2: Phase 2 Study of Triple Combination (Posenacaftor, Dirocaftor, Nesolicaftor) in F508del Homozygous Patients [3]
| Parameter | Treatment Group | Mean Absolute Improvement over Placebo (Day 28) | 95% Confidence Interval | p-value |
| ppFEV1 (%) | Triple Combination | 8 percentage points | 3, 12 | ≤ 0.01 |
| Sweat Chloride (mmol/L) | Triple Combination | -29 mmol/L | -42, -16 | < 0.0005 |
Table 3: Phase 1 Study of Triple Combination in F508del Homozygous Patients
| Parameter | Treatment Group (High-Dose Posenacaftor) | Change from Baseline (Day 14) |
| ppFEV1 (%) | Triple Combination | +5% |
| Sweat Chloride (mmol/L) | Triple Combination | -19 mmol/L |
Experimental Protocols
The evaluation of a CFTR corrector like Posenacaftor involves a series of preclinical and clinical studies to determine its efficacy and safety. Below are detailed methodologies for key experiments.
In Vitro Assays
1. Ussing Chamber Assay
-
Objective: To measure CFTR-mediated chloride ion transport across a polarized epithelial cell monolayer.
-
Methodology:
-
Human bronchial epithelial (HBE) cells from CF patients (homozygous for F508del) are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.
-
The cell monolayers are mounted in an Ussing chamber, and the basolateral and apical sides are bathed in symmetrical Ringer's solution.
-
The cells are treated with a CFTR corrector (e.g., Posenacaftor) for 24-48 hours prior to the experiment.
-
During the experiment, a sodium channel blocker (e.g., amiloride) is added to the apical side to inhibit sodium absorption.
-
CFTR is then activated by adding a cAMP agonist (e.g., forskolin) and a potentiator (e.g., genistein or a clinical candidate like Dirocaftor) to the apical side.
-
The change in short-circuit current (Isc), which reflects the net ion transport across the epithelium, is measured. An increase in Isc upon CFTR activation indicates restored chloride secretion.
-
2. Western Blot Analysis
-
Objective: To assess the maturation and cell surface expression of the CFTR protein.
-
Methodology:
-
CFBE41o- cells (a human bronchial epithelial cell line homozygous for F508del) are treated with the corrector compound at various concentrations for 24 hours.
-
Cells are lysed, and total protein is quantified.
-
Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane is probed with a primary antibody specific to CFTR.
-
A secondary antibody conjugated to a detectable enzyme is used for visualization.
-
The immature, core-glycosylated form of CFTR (Band B, ~150 kDa) and the mature, complex-glycosylated form (Band C, ~170 kDa) that has trafficked through the Golgi are detected. A successful corrector will show an increase in the intensity of Band C relative to Band B.
-
3. Organoid-Based Assays
-
Objective: To evaluate the functional response of patient-derived intestinal organoids to CFTR modulators.
-
Methodology:
-
Intestinal crypts are isolated from rectal biopsies of CF patients and cultured in a 3D Matrigel matrix to form organoids.
-
Organoids are treated with the CFTR modulator(s) of interest.
-
Forskolin is added to activate CFTR, leading to fluid secretion into the organoid lumen and subsequent swelling.
-
Organoid swelling is quantified by live-cell imaging and measuring the change in organoid area over time. The degree of swelling correlates with the level of CFTR function.
-
Animal Models
While mouse models of CF have been instrumental, they do not fully recapitulate the lung pathology seen in humans. Larger animal models are often used for more translatable results.
-
CF Ferret Model:
-
Objective: To evaluate the in vivo efficacy of CFTR modulators in an animal model that develops human-like lung disease.
-
Methodology:
-
CFTR-knockout ferrets are used, which exhibit severe lung and gastrointestinal disease.
-
The test compound is administered orally.
-
Efficacy is assessed by measuring changes in nasal potential difference (NPD), sweat chloride concentration, and by histological analysis of the lungs and intestines.
-
-
Clinical Trial Design
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and efficacy of Posenacaftor in CF patients.
-
Methodology (Phase 2 Example):
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: Adults with CF, homozygous for the F508del mutation.
-
Intervention: Patients receive a daily oral dose of Posenacaftor in combination with a potentiator and/or amplifier, or a matching placebo, for a defined period (e.g., 28 days).
-
Primary Endpoints:
-
Absolute change in percent predicted forced expiratory volume in 1 second (ppFEV1) from baseline.
-
Safety and tolerability, assessed by adverse event monitoring and clinical laboratory tests.
-
-
Secondary Endpoints:
-
Absolute change in sweat chloride concentration from baseline.
-
Change in the Cystic Fibrosis Questionnaire-Revised (CFQ-R) respiratory domain score.
-
Change in Body Mass Index (BMI).
-
-
Experimental Workflow Visualization
The following diagram outlines the typical drug discovery and development workflow for a CFTR corrector like Posenacaftor.
Caption: Drug development workflow for a CFTR corrector.
Conclusion
Posenacaftor (PTI-801) represents a promising investigational CFTR corrector with a mechanism of action that addresses the fundamental protein folding defect of the F508del-CFTR mutation. Preclinical and early-phase clinical data have demonstrated its potential to improve CFTR protein processing and function, leading to positive clinical signals in key CF biomarkers such as sweat chloride concentration and lung function, particularly as part of a triple combination therapy. Further late-stage clinical trials are necessary to fully elucidate its efficacy and safety profile and to determine its place in the evolving landscape of CFTR modulator therapies. The experimental protocols and evaluation workflows outlined in this guide provide a framework for the continued development and assessment of Posenaca-ftor and other novel CFTR modulators.
References
- 1. PTI-801 (posenacaftor) shares a common mechanism with VX-445 (elexacaftor) to rescue p.Phe508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. Proteostasis Therapeutics Announces Positive Phase 2 Topline Results from Proprietary CFTR Modulator Combinations in F508del Homozygous Cystic Fibrosis Patients - BioSpace [biospace.com]
Methodological & Application
(R)-Olacaftor Experimental Design and Protocol: Application Notes
Introduction
This document provides a detailed overview of the experimental design and protocols for the preclinical and clinical evaluation of a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator. While the initial topic of interest was (R)-Olacaftor, public domain information on this specific compound is limited, as its development was discontinued. Therefore, this document will focus on the well-characterized CFTR potentiator, ivacaftor , as a representative compound for this class of drugs. The methodologies and data presented herein are based on publicly available information from preclinical studies and clinical trials of ivacaftor and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in the field of cystic fibrosis.
Mechanism of Action: CFTR Potentiation
Cystic fibrosis is caused by mutations in the CFTR gene, which lead to a dysfunctional CFTR protein. The CFTR protein is an ion channel responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells. In certain CF-causing mutations, known as "gating" mutations (e.g., G551D), the CFTR protein is present on the cell surface but has a reduced probability of opening. CFTR potentiators, such as ivacaftor, are small molecules that bind to the CFTR protein and increase its channel-open probability, thereby restoring the flow of ions.[1] This action helps to hydrate the mucus layer in the airways and other organs, alleviating the symptoms of cystic fibrosis.
A simplified signaling pathway illustrating the mechanism of action of a CFTR potentiator is shown below.
Caption: Mechanism of action of a CFTR potentiator like ivacaftor.
Preclinical Evaluation: Key Experiments and Protocols
The preclinical evaluation of a CFTR potentiator involves a series of in vitro and ex vivo experiments to determine its efficacy and mechanism of action. Key assays include functional assessments of CFTR channel activity and biochemical analyses of CFTR protein expression and trafficking.
Functional Assays
1. Ussing Chamber Assay
The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues. It allows for the quantification of CFTR-mediated chloride secretion in response to a potentiator.
Experimental Protocol: Ussing Chamber Assay
-
Cell Culture:
-
Culture human bronchial epithelial (HBE) cells or other relevant epithelial cells expressing the CFTR mutation of interest on permeable supports (e.g., Transwell inserts) until a confluent monolayer is formed and a high transepithelial electrical resistance (TEER) is achieved.
-
-
Ussing Chamber Setup:
-
Mount the permeable support containing the cell monolayer in an Ussing chamber.
-
Bathe both the apical and basolateral sides of the monolayer with Krebs-bicarbonate Ringer (KBR) solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
To isolate CFTR-mediated chloride current, first add a sodium channel blocker (e.g., amiloride) to the apical solution to inhibit sodium absorption.
-
Stimulate CFTR activity by adding a cAMP agonist (e.g., forskolin) to the basolateral solution.
-
Add the CFTR potentiator (e.g., ivacaftor) to the apical solution and record the increase in Isc.
-
Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to the apical solution to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) following the addition of the potentiator.
-
Compare the ΔIsc in treated versus untreated (vehicle control) cells to determine the efficacy of the potentiator.
-
2. Patch-Clamp Electrophysiology
Patch-clamp is a high-resolution technique used to study the activity of individual ion channels. It provides direct evidence of a potentiator's effect on the channel-open probability of CFTR.
Experimental Protocol: Whole-Cell Patch-Clamp
-
Cell Preparation:
-
Plate cells expressing the target CFTR mutation onto glass coverslips.
-
-
Recording Setup:
-
Place the coverslip in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an extracellular solution.
-
Use a glass micropipette filled with an intracellular solution to form a high-resistance seal (giga-seal) with the cell membrane.
-
-
Whole-Cell Configuration:
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current across the cell membrane.
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a fixed voltage (e.g., -60 mV).
-
Record the baseline CFTR current after activation with a cAMP agonist (e.g., forskolin).
-
Perfuse the cell with a solution containing the CFTR potentiator and record the increase in current.
-
Apply a voltage ramp protocol to determine the current-voltage (I-V) relationship.
-
-
Data Analysis:
-
Measure the amplitude of the potentiator-induced current.
-
Analyze the I-V relationship to confirm the characteristics of CFTR-mediated chloride conductance.
-
Biochemical Assays
1. Western Blotting for CFTR Protein Analysis
Western blotting is used to assess the expression and maturation of the CFTR protein. CFTR exists in an immature, core-glycosylated form (Band B) and a mature, complex-glycosylated form (Band C). An increase in the Band C to Band B ratio indicates improved protein trafficking and maturation.[2]
Experimental Protocol: Western Blotting
-
Cell Lysis:
-
Treat cells with the CFTR modulator or vehicle control for the desired time.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a low-percentage acrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CFTR.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis to quantify the intensity of Band B and Band C.
-
Normalize the CFTR band intensities to a loading control (e.g., β-actin).
-
2. Cell Surface Biotinylation
This technique is used to specifically label and quantify the amount of CFTR protein present on the cell surface.
Experimental Protocol: Cell Surface Biotinylation
-
Cell Treatment:
-
Treat cells with the CFTR modulator or vehicle control.
-
-
Biotinylation:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label cell surface proteins.
-
-
Quenching and Cell Lysis:
-
Quench the biotinylation reaction with a quenching solution (e.g., glycine in PBS).
-
Lyse the cells as described for Western blotting.
-
-
Streptavidin Pulldown:
-
Incubate the cell lysates with streptavidin-agarose beads to capture the biotinylated (cell surface) proteins.
-
-
Western Blot Analysis:
-
Elute the captured proteins from the beads and analyze them by Western blotting using a CFTR-specific antibody.
-
Clinical Evaluation: Trial Design and Data
The clinical development of a CFTR potentiator typically involves a series of clinical trials to evaluate its safety, efficacy, and optimal dosage.
Clinical Trial Design
A common design for a Phase 3 clinical trial of a CFTR potentiator is a randomized, double-blind, placebo-controlled study.[3]
Logical Flow of a Phase 3 Clinical Trial
Caption: A typical workflow for a Phase 3 clinical trial of a CFTR modulator.
Quantitative Data from Ivacaftor Clinical Trials
The efficacy of ivacaftor has been demonstrated in several clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Change in Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1) in Patients with the G551D Mutation
| Trial | Age Group | Treatment Duration | Mean Absolute Change in ppFEV1 from Baseline (Ivacaftor) | Mean Absolute Change in ppFEV1 from Baseline (Placebo) | Treatment Difference (95% CI) |
| STRIVE[4] | ≥12 years | 24 weeks | +10.6 percentage points | - | 10.6 (8.6 to 12.6) |
| STRIVE[4] | ≥12 years | 48 weeks | +10.5 percentage points | - | 10.5 (8.5 to 12.5) |
| ENVISION | 6 to 11 years | 24 weeks | +12.5 percentage points | - | 12.5 (9.1 to 16.0) |
Table 2: Change in Sweat Chloride Concentration in Patients with the G551D Mutation
| Trial | Age Group | Treatment Duration | Mean Absolute Change in Sweat Chloride (mmol/L) from Baseline (Ivacaftor) | Mean Absolute Change in Sweat Chloride (mmol/L) from Baseline (Placebo) | Treatment Difference (95% CI) |
| STRIVE | ≥12 years | 24 weeks | -48.1 mmol/L | - | -48.1 (-52.4 to -43.8) |
| ENVISION | 6 to 11 years | 24 weeks | -54.9 mmol/L | - | -53.9 (-60.3 to -47.5) |
Summary and Conclusion
The experimental design and protocols outlined in this document provide a comprehensive framework for the evaluation of CFTR potentiators. Using ivacaftor as a representative example, we have detailed key preclinical assays, including Ussing chamber and patch-clamp for functional characterization, and Western blotting and cell surface biotinylation for biochemical analysis. Furthermore, we have summarized the design and quantitative outcomes of pivotal clinical trials that have established the efficacy of this class of drugs. This information is intended to guide researchers and drug developers in the continued effort to discover and develop novel therapies for cystic fibrosis.
Experimental Workflow Overview
Caption: A general experimental workflow for the development of a CFTR modulator.
References
- 1. Analysis of CFTR mRNA and Protein in Peripheral Blood Mononuclear Cells via Quantitative Real-Time PCR and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cff.org [cff.org]
- 3. Analysis of CFTR endocytosis by cell surface biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Olacaftor in Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (R)-Olacaftor, also known as (R)-VX-440, a cystic fibrosis transmembrane conductance regulator (CFTR) modulator, in primary human bronchial epithelial (HBE) cells. This document outlines the mechanism of action, experimental protocols, and expected outcomes based on available data for similar CFTR correctors, primarily in the context of combination therapies.
Introduction
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an anion channel critical for ion and fluid homeostasis in epithelial tissues. The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation, thus preventing its transit to the cell surface. This compound is a CFTR corrector designed to rescue the trafficking and processing of mutated CFTR proteins, such as F508del-CFTR, allowing them to reach the cell membrane and function as chloride channels. Primary HBE cells are a physiologically relevant in vitro model for studying the effects of CFTR modulators as they closely mimic the airway epithelium.[1]
Mechanism of Action
This compound is classified as a type III CFTR corrector.[2] Its mechanism of action involves binding to the first transmembrane domain (TMD1) of the CFTR protein.[3] This binding is thought to allosterically stabilize the protein, facilitating its proper folding and subsequent trafficking from the endoplasmic reticulum to the cell surface.[2][3] In combination with other correctors that bind to different sites, such as type I correctors (e.g., tezacaftor) which stabilize the nucleotide-binding domain 1 (NBD1) and its interface with the membrane-spanning domains, a synergistic effect on CFTR correction is observed.
Signaling Pathway of CFTR Correction
Data Presentation
Quantitative data for this compound as a single agent in primary HBE cells is limited in publicly available literature. The majority of studies report on the effects of the triple combination therapy, Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®), where Elexacaftor is the racemic mixture of which this compound is the active enantiomer. The following tables summarize representative data for this combination therapy in primary HBE cells from cystic fibrosis patients (homozygous for the F508del mutation), which indicates the potential efficacy of this compound in a synergistic context.
Table 1: Effect of Elexacaftor/Tezacaftor/Ivacaftor on CFTR-Mediated Chloride Secretion in Primary HBE Cells (F508del/F508del)
| Treatment | Forskolin-Stimulated Isc (µA/cm²) | % of Non-CF HBE Cells |
| Vehicle (DMSO) | ~1-5 | ~2-8% |
| Elexacaftor/Tezacaftor/Ivacaftor | ~50-70 | ~50-70% |
Data are approximate values collated from multiple sources and are intended for illustrative purposes.
Table 2: Effect of Elexacaftor/Tezacaftor/Ivacaftor on CFTR Protein Maturation in Primary HBE Cells (F508del/F508del)
| Treatment | Band C / (Band B + Band C) Ratio | Fold Increase vs. Vehicle |
| Vehicle (DMSO) | <0.1 | 1 |
| Elexacaftor/Tezacaftor/Ivacaftor | ~0.5-0.7 | ~5-7 |
Band B represents the immature, core-glycosylated CFTR, and Band C represents the mature, complex-glycosylated form. Data are estimates based on published Western blots.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in primary HBE cells.
Culture of Primary Human Bronchial Epithelial Cells at an Air-Liquid Interface (ALI)
This protocol describes the culture of primary HBE cells to form a differentiated, polarized epithelium.
Materials:
-
Primary HBE cells from CF donors
-
Bronchial Epithelial Cell Growth Medium (BEGM)
-
ALI culture medium
-
Transwell permeable supports (e.g., 12-well format)
-
Collagen-coated flasks and plates
-
Trypsin/EDTA solution
-
Phosphate-buffered saline (PBS)
Protocol:
-
Expand primary HBE cells in collagen-coated flasks using BEGM.
-
Once confluent, detach cells using Trypsin/EDTA.
-
Seed the HBE cells onto the apical surface of Transwell permeable supports at a high density (e.g., 2.5 x 10⁵ cells/cm²).
-
Culture the cells submerged in BEGM in both the apical and basolateral compartments until a confluent monolayer is formed (typically 2-4 days).
-
To establish the air-liquid interface, remove the medium from the apical compartment and replace the basolateral medium with ALI culture medium.
-
Maintain the cultures at 37°C in a 5% CO₂ incubator, changing the basolateral medium every 2-3 days for at least 21 days to allow for full differentiation, as evidenced by ciliary beating and mucus production.
Ussing Chamber Electrophysiology for CFTR Function
This protocol measures CFTR-mediated chloride transport across the differentiated HBE cell monolayer.
Materials:
-
Differentiated HBE cells on Transwell supports
-
Ussing chamber system with voltage-clamp amplifier
-
Krebs-bicarbonate Ringer's solution
-
Amiloride, Forskolin, Genistein, and CFTRinh-172 stock solutions
-
This compound stock solution in DMSO
Protocol:
-
Pre-treat the differentiated HBE cells with this compound (e.g., 0.1 - 10 µM) or vehicle (DMSO) in the basolateral medium for 24-48 hours.
-
Mount the Transwell support containing the HBE monolayer in the Ussing chamber, bathing both apical and basolateral surfaces with Krebs-bicarbonate Ringer's solution maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
Clamp the transepithelial voltage to 0 mV and record the short-circuit current (Isc).
-
Add amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).
-
To activate CFTR, add forskolin (10 µM) and genistein (50 µM) to the apical and basolateral chambers.
-
Once a stable stimulated Isc is reached, add a CFTR-specific inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the measured current is CFTR-dependent.
-
The this compound-induced rescue of CFTR function is quantified as the magnitude of the forskolin-stimulated, CFTRinh-172-sensitive Isc.
Western Blotting for CFTR Maturation
This protocol assesses the effect of this compound on the glycosylation and maturation of the CFTR protein.
Materials:
-
Differentiated HBE cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (6% acrylamide)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-CFTR antibody
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat differentiated HBE cells with this compound (e.g., 0.1 - 10 µM) or vehicle (DMSO) for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Prepare protein lysates in Laemmli buffer and heat at 37°C for 15 minutes (do not boil).
-
Separate 30-50 µg of protein per lane on a 6% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with a primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imager.
-
Quantify the band intensities for the immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) forms of CFTR. An increase in the Band C to Band B ratio indicates improved CFTR maturation.
Experimental Workflow and Logical Relationships
Experimental Workflow for Assessing this compound Efficacy
Logical Relationship of CFTR Correction and Function
References
- 1. Use of primary cultures of human bronchial epithelial cells isolated from cystic fibrosis patients for the pre-clinical testing of CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Application Notes and Protocols for (R)-Olacaftor Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Olacaftor, also known as (R)-VX-440, is a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2][3] It is a key compound in the investigation of potential treatments for cystic fibrosis. Accurate and consistent preparation of stock solutions is critical for reliable experimental results. These application notes provide detailed protocols for the preparation of this compound stock solutions and information on their stability under various storage conditions.
Data Summary
Quantitative data regarding the solubility and stability of this compound are summarized in the tables below for easy reference.
Table 1: Solubility of this compound
| Solvent | Concentration | Molarity | Notes |
| DMSO | 250 mg/mL | 463.25 mM | Ultrasonic assistance may be required. Use of new, non-hygroscopic DMSO is recommended for optimal solubility.[1] |
Table 2: Stability of this compound Stock Solution in DMSO
| Storage Temperature | Stability Period | Recommendations |
| -80°C | 6 months | Recommended for long-term storage.[1] |
| -20°C | 1 month | Suitable for short-term storage. |
Experimental Protocols
Protocol 1: Preparation of a 250 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 539.66 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean area to minimize contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 250 mg/mL stock solution, weigh 250 mg of this compound.
-
Solvent Addition: Transfer the weighed powder to a sterile conical tube. Add the calculated volume of anhydrous DMSO. For 250 mg of powder, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the tube in a water bath sonicator. Sonicate in short bursts of 1-2 minutes, allowing the solution to cool to room temperature between bursts to prevent degradation. Visually inspect for complete dissolution. The final solution should be clear and free of particulates.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Assessment of this compound Stock Solution Stability (Representative Protocol)
This protocol describes a general method for assessing the stability of the prepared stock solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Prepared this compound stock solution in DMSO
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Calibrated pipettes and sterile tips
-
Autosampler vials
Procedure:
-
Initial Analysis (Time Zero): Immediately after preparing the stock solution, perform an initial HPLC analysis to determine the initial concentration and purity.
-
Prepare a series of dilutions of the stock solution to create a standard curve.
-
Inject the standards and a sample of the undiluted stock solution (appropriately diluted in mobile phase) into the HPLC system.
-
Record the peak area and retention time. The purity can be assessed by the percentage of the main peak area relative to the total peak area.
-
-
Sample Storage: Store the aliquots of the stock solution at the desired temperatures (-20°C and -80°C).
-
Time-Point Analysis: At specified time points (e.g., 1, 2, 4, 8, 12, and 24 weeks for -80°C storage; 1, 2, 3, and 4 weeks for -20°C storage), remove one aliquot from each storage condition.
-
Sample Preparation and Analysis:
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a dilution of the thawed stock solution in the mobile phase, consistent with the initial analysis.
-
Inject the sample into the HPLC system and record the peak area and retention time.
-
-
Data Analysis:
-
Compare the peak area of the aged samples to the initial (time zero) sample to determine the percentage of this compound remaining.
-
Analyze the chromatogram for the appearance of any new peaks, which would indicate degradation products.
-
The solution is considered stable if the concentration of this compound remains within a predefined range (e.g., ≥95% of the initial concentration) and no significant degradation peaks are observed.
-
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Logic for assessing this compound stock solution stability.
References
Application Note: A Representative Bioanalytical Method for the Quantification of (R)-Olacaftor in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
(R)-Olacaftor, also known as VX-440, is an investigational cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1] While the clinical development of this compound was discontinued, the need for robust analytical methods for preclinical and research studies may still exist.[2] As specific, validated analytical methods for this compound are not publicly available, this document provides a representative, detailed protocol for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is based on established and validated bioanalytical techniques for other CFTR modulators, such as ivacaftor, tezacaftor, and elexacaftor, and serves as a comprehensive starting point for method development and validation for this compound.[1][3][4]
Introduction
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which leads to the production of a dysfunctional CFTR protein. CFTR modulators are a class of drugs that aim to correct the function of this faulty protein. These modulators are categorized as either correctors, which improve the processing and trafficking of the CFTR protein to the cell surface, or potentiators, which enhance the channel opening probability of the CFTR protein at the cell surface. This compound is a CFTR modulator that was investigated for its potential to treat CF.
The development of a sensitive and selective bioanalytical method is crucial for the evaluation of the pharmacokinetic properties of new chemical entities like this compound. LC-MS/MS has become the gold standard for the quantification of small molecule drugs in complex biological matrices due to its high sensitivity, specificity, and wide dynamic range. This application note details a representative LC-MS/MS method for the determination of this compound in human plasma.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of CFTR modulators in human plasma. These values are provided as a reference and a target for the method development and validation of an assay for this compound.
Table 1: Representative Chromatographic and Mass Spectrometric Parameters for CFTR Modulators.
| Parameter | Representative Value |
| Chromatography | |
| HPLC Column | Reversed-phase C18 or equivalent (e.g., Xselect HSS T3) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 - 50 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined for this compound |
| Product Ion (Q3) | To be determined for this compound |
| Internal Standard | Stable isotope-labeled this compound (if available) or a structurally similar compound |
Table 2: Representative Method Validation Parameters for CFTR Modulators.
| Parameter | Representative Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS) or suitable analog
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well collection plates
-
Centrifuge capable of handling 96-well plates
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standards of this compound and the IS. Dissolve in an appropriate organic solvent (e.g., methanol or DMSO) to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution: Dilute the IS stock solution in acetonitrile to a final concentration of, for example, 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Allow all samples (calibration standards, quality controls, and unknown plasma samples) to thaw at room temperature.
-
Vortex mix the plasma samples.
-
To a 96-well plate, add 50 µL of each plasma sample.
-
Add 150 µL of the internal standard working solution (in acetonitrile) to each well.
-
Seal the plate and vortex for 2 minutes to precipitate plasma proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well collection plate.
-
Add 100 µL of water to each well.
-
Seal the plate and vortex briefly.
-
The plate is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC System: A suitable UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid). A typical gradient might be:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization: ESI positive mode.
-
MRM Transitions: The specific precursor to product ion transitions for this compound and the IS would need to be determined by infusing the pure compounds into the mass spectrometer.
-
Optimization: Optimize collision energy and other compound-dependent parameters for each analyte.
-
Visualizations
Caption: Bioanalytical workflow for this compound quantification.
Caption: Mechanism of action for CFTR correctors and potentiators.
Conclusion
This application note provides a representative and comprehensive LC-MS/MS method for the quantification of this compound in human plasma. The protocol is based on established methodologies for other CFTR modulators and offers a solid foundation for researchers to develop and validate a specific and robust assay for their studies. It is imperative to perform a full method validation according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the data generated for this compound analysis.
References
Application Notes and Protocols for High-Throughput Screening Assays Using (R)-Olacaftor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Olacaftor is a next-generation corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. In individuals with cystic fibrosis (CF) caused by specific mutations, such as the common F508del mutation, the CFTR protein is misfolded and retained in the endoplasmic reticulum (ER), leading to its premature degradation and a lack of functional chloride channels at the cell surface. This compound acts as a molecular chaperone, aiding in the proper folding of the mutant CFTR protein, thereby facilitating its trafficking to the plasma membrane and increasing the density of functional channels on the cell surface.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize CFTR correctors like this compound. The primary assay described is a cell-based functional assay that measures the activity of corrected CFTR channels.
Mechanism of Action: CFTR Protein Processing and Correction
The CFTR protein undergoes a complex maturation process. It is synthesized in the endoplasmic reticulum (ER), where it folds into its proper three-dimensional structure with the assistance of molecular chaperones.[1][2] For wild-type CFTR, this process is followed by trafficking through the Golgi apparatus for further modifications before its insertion into the plasma membrane. However, in the case of the F508del mutation, the protein misfolds and is recognized by the cell's quality control system, leading to its ubiquitination and subsequent degradation by the proteasome.[1] CFTR correctors, such as this compound, are small molecules that bind to the misfolded CFTR protein and facilitate its proper conformation, allowing it to escape ER-associated degradation and traffic to the cell surface.
High-Throughput Screening (HTS) for CFTR Correctors
A common and effective HTS method for identifying CFTR correctors is the halide-sensitive Yellow Fluorescent Protein (YFP) assay.[3][4] This cell-based assay relies on the principle that the fluorescence of certain YFP variants is quenched by halide ions, such as iodide (I⁻). Cells expressing both a mutant CFTR and the halide-sensitive YFP are used. When functional CFTR channels are present at the cell surface, the addition of an iodide-containing solution leads to an influx of I⁻ into the cell, causing a decrease in YFP fluorescence. The rate of fluorescence quenching is proportional to the number of functional CFTR channels at the plasma membrane.
Experimental Workflow
The workflow for an HTS campaign to identify CFTR correctors using the YFP assay involves several key steps:
Protocols
Materials and Reagents
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing the F508del-CFTR mutant and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).
-
Cell Culture Medium: Coon's modified Ham's F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Plates: 384-well black, clear-bottom microplates.
-
Wash Buffer (PBS): Phosphate-buffered saline (Ca²⁺/Mg²⁺-free).
-
Assay Buffer (Cl⁻-free): 137 mM Na-gluconate, 3 mM KNO₃, 2 mM Ca(NO₃)₂, 2 mM Mg(NO₃)₂, 10 mM HEPES, 10 mM Glucose, pH 7.4.
-
Iodide Buffer: Assay buffer with 100 mM Na-gluconate replaced by 100 mM NaI.
-
CFTR Activator Cocktail: Assay buffer containing forskolin (final concentration 20 µM) and genistein (final concentration 50 µM).
-
This compound Stock Solution: 10 mM stock in DMSO.
-
Positive Control: A known CFTR corrector (e.g., Lumacaftor).
-
Negative Control: DMSO.
HTS Protocol for this compound
-
Cell Plating:
-
Culture FRT-F508del-YFP cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in culture medium to a density of 1 x 10⁶ cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (25,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound and control compounds in DMSO.
-
Using an automated liquid handler, transfer 100 nL of the compound solutions to the corresponding wells of the cell plate. The final DMSO concentration should be ≤ 0.5%.
-
Include wells with DMSO only (negative control) and a known corrector (positive control).
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for CFTR correction.
-
-
Assay Execution:
-
Gently wash the cells twice with 50 µL of PBS per well.
-
Add 25 µL of Assay Buffer containing the CFTR activator cocktail to each well.
-
Incubate at room temperature for 20 minutes.
-
Place the plate in a fluorescence plate reader equipped with automated injectors.
-
Set the reader to measure fluorescence from the bottom (excitation ~485 nm, emission ~525 nm) every 0.5-1 second.
-
After establishing a stable baseline fluorescence (5-10 seconds), inject 25 µL of Iodide Buffer into each well.
-
Continue to measure fluorescence for an additional 30-60 seconds.
-
-
Data Analysis:
-
The rate of fluorescence decay (quenching) is calculated for each well. This rate is directly proportional to the iodide influx and thus to the CFTR channel activity.
-
Normalize the data to the controls on each plate:
-
0% activity = average rate of DMSO-treated wells.
-
100% activity = average rate of positive control-treated wells.
-
-
Plot the normalized activity against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value.
-
Data Presentation
The following tables present representative data that could be obtained from an HTS campaign for a CFTR corrector like this compound.
Table 1: Primary HTS Results for a Hypothetical Compound Library
| Compound ID | Concentration (µM) | Fluorescence Quenching Rate (RFU/s) | % Activity (Normalized) | Hit |
| Cmpd-001 | 10 | 15.2 | 5.1 | No |
| This compound | 10 | 158.7 | 85.3 | Yes |
| Cmpd-003 | 10 | 22.5 | 9.8 | No |
| Lumacaftor (PC) | 10 | 175.0 | 100.0 | - |
| DMSO (NC) | - | 10.1 | 0.0 | - |
PC: Positive Control, NC: Negative Control
Table 2: Dose-Response Data for this compound
| This compound (µM) | Average Quenching Rate (RFU/s) | Standard Deviation | % Activity |
| 0.01 | 18.9 | 2.1 | 4.8 |
| 0.1 | 45.6 | 4.5 | 21.5 |
| 0.5 | 98.2 | 8.9 | 53.4 |
| 1.0 | 135.4 | 12.1 | 76.0 |
| 5.0 | 162.3 | 14.5 | 92.3 |
| 10.0 | 170.1 | 15.2 | 97.0 |
Calculated EC₅₀ for this compound: ~0.45 µM
Conclusion
The described HTS assay provides a robust and scalable method for the identification and characterization of CFTR correctors. The use of a cell-based functional readout ensures that identified compounds are active in a biologically relevant context. The protocols and representative data presented here serve as a guide for researchers and drug discovery professionals working on the development of novel therapies for cystic fibrosis. It is important to note that while these protocols are based on established methods for CFTR correctors, optimization may be required for specific laboratory conditions and compound libraries. The provided quantitative data is representative and intended for illustrative purposes.
References
- 1. Defects in processing and trafficking of the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CFTR Folding: From Structure and Proteostasis to Cystic Fibrosis Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Olacaftor as a Chemical Probe for Studying CFTR Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Olacaftor, also known as (R)-VX-440, is a potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator. It functions as a potentiator, a class of molecules that increases the channel gating activity of the CFTR protein present at the cell surface. This activity allows for an increased flow of chloride ions through the channel, thereby addressing the primary defect in certain forms of cystic fibrosis. The ability of this compound to directly modulate CFTR activity makes it an invaluable chemical probe for studying the protein's function, regulation, and pharmacology. These application notes provide detailed protocols for utilizing this compound in key in vitro and ex vivo assays to investigate CFTR function.
Mechanism of Action
CFTR is an anion channel that is primarily regulated by the cyclic AMP (cAMP) and protein kinase A (PKA) signaling pathway.[1][2][3] Hormones and neurotransmitters binding to G-protein coupled receptors activate adenylyl cyclase, leading to an increase in intracellular cAMP. This rise in cAMP activates PKA, which then phosphorylates the Regulatory (R) domain of the CFTR protein. Phosphorylation, along with ATP binding to the Nucleotide-Binding Domains (NBDs), induces a conformational change that opens the channel pore, allowing for the efflux of chloride ions.
This compound and other potentiators act directly on the CFTR protein to increase its open probability (Po), meaning they enhance the likelihood that the channel will be in an open state after it has been activated by the cAMP/PKA pathway.[4] This potentiation leads to a greater overall chloride current for a given level of cAMP stimulation.
Quantitative Data for CFTR Potentiators
The following table summarizes key quantitative data for CFTR modulators, including this compound (as VX-445/elexacaftor), to provide a comparative reference for experimental design.
| Compound | Modulator Type | Target CFTR Mutant | Assay System | Parameter | Value | Reference |
| This compound (VX-445/Elexacaftor) | Potentiator & Corrector | Wild-Type, G551D, F508del | FRT cells, HNE cells | EC50 (co-potentiation with Ivacaftor) | 1-15 nM | [5] |
| Ivacaftor (VX-770) | Potentiator | G551D | N/A | N/A | N/A | |
| Lumacaftor (VX-809) | Corrector | F508del | N/A | EC50 (for sweat chloride) | 4.5 µg/mL (trough) | |
| Tezacaftor (VX-661) | Corrector | F508del | N/A | EC50 (for sweat chloride) | 0.5 µg/mL | |
| Tezacaftor (VX-661) | Corrector | F508del | N/A | EC50 (for ppFEV1) | 0.4 µg/mL |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Ussing Chamber Assay for CFTR Function in Primary Human Airway Epithelial Cells
This protocol measures ion transport across a polarized epithelial cell layer cultured on a permeable support. The short-circuit current (Isc) is a direct measure of net ion movement and can be used to quantify CFTR-dependent chloride secretion.
Materials:
-
Primary human bronchial or nasal epithelial cells cultured at an air-liquid interface (ALI) on permeable supports (e.g., Millicell inserts).
-
Ussing Chamber System.
-
Krebs-Bicarbonate Ringer (KBR) solution, warmed to 37°C and gassed with 95% O2 / 5% CO2.
-
This compound stock solution (in DMSO).
-
Forskolin stock solution (in DMSO).
-
Amiloride stock solution (in DMSO).
-
CFTRinh-172 stock solution (in DMSO).
-
DMSO (vehicle control).
Procedure:
-
Preparation: Prepare KBR solution and warm to 37°C, continuously gassing with 95% O2 / 5% CO2. Prepare stock solutions of all compounds.
-
Mounting: Carefully mount the cell culture inserts into the Ussing chamber, ensuring a good seal. Add warmed, gassed KBR solution to both the apical and basolateral chambers.
-
Equilibration: Allow the system to equilibrate for 15-20 minutes until a stable baseline Isc is achieved.
-
ENaC Inhibition: To isolate CFTR-dependent currents, first inhibit the epithelial sodium channel (ENaC) by adding amiloride to the apical chamber to a final concentration of 10-100 µM. Wait for the Isc to stabilize at a new, lower baseline.
-
CFTR Activation: Activate CFTR by adding forskolin to the apical and basolateral chambers to a final concentration of 10-20 µM. This will induce an increase in Isc, representing the baseline CFTR activity.
-
Potentiation with this compound: Once the forskolin-stimulated Isc has stabilized, add this compound to the apical chamber at the desired concentration(s). A dose-response curve can be generated by sequential additions of increasing concentrations. The increase in Isc following the addition of this compound represents the potentiated CFTR activity.
-
CFTR Inhibition: To confirm that the measured current is CFTR-dependent, add a specific CFTR inhibitor, such as CFTRinh-172 (10-20 µM), to the apical chamber at the end of the experiment. This should cause a rapid decrease in Isc.
-
Data Analysis: Record the Isc throughout the experiment. The magnitude of the this compound-induced potentiation is calculated as the change in Isc from the stable forskolin-stimulated level. For dose-response experiments, plot the change in Isc against the log of the this compound concentration to determine the EC50.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a functional readout of CFTR activity in a 3D cell culture model. Activation of CFTR leads to chloride and fluid secretion into the organoid lumen, causing them to swell. The degree of swelling is proportional to CFTR function.
Materials:
-
Human intestinal organoids derived from rectal biopsies or other sources.
-
Matrigel or other suitable extracellular matrix.
-
96-well culture plates.
-
Culture medium for organoids.
-
This compound stock solution (in DMSO).
-
Forskolin stock solution (in DMSO).
-
DMSO (vehicle control).
-
Automated microscope or high-content imaging system.
Procedure:
-
Organoid Plating: Resuspend cultured organoids in Matrigel and plate small droplets into the center of the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 10-15 minutes.
-
Organoid Culture: Add complete organoid culture medium to each well and culture for 24-48 hours to allow for organoid recovery and growth.
-
Pre-incubation with this compound: Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). Incubate for a specified period (e.g., 1-24 hours) depending on the experimental design.
-
Baseline Imaging (T=0): Using an automated microscope, acquire brightfield images of the organoids in each well. This will serve as the baseline for measuring swelling.
-
Swelling Induction: Add forskolin to the medium to a final concentration of 5-10 µM to activate CFTR and induce swelling.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 30-60 minutes) for a period of up to 6-24 hours. Alternatively, a single endpoint image can be taken after a defined period (e.g., 6 hours).
-
Data Analysis: Use image analysis software to measure the cross-sectional area of the organoids at T=0 and the final time point. The swelling is calculated as the percentage increase in area relative to the baseline. The area under the curve (AUC) of swelling over time can also be used as a metric for CFTR function. Compare the swelling in this compound-treated organoids to the vehicle control to determine the potentiation effect.
Automated Patch Clamp for CFTR Channel Gating
Automated patch clamp provides a higher-throughput method to directly measure the electrophysiological properties of the CFTR channel in whole-cell configuration. This technique allows for the detailed characterization of how this compound affects channel gating kinetics.
Materials:
-
Automated patch clamp system (e.g., Patchliner, QPatch).
-
Cell line expressing the CFTR mutant of interest (e.g., CHO, HEK293).
-
Internal (pipette) solution containing ATP and a low chloride concentration.
-
External (bath) solution with a higher chloride concentration.
-
This compound stock solution (in DMSO).
-
Forskolin and IBMX (phosphodiesterase inhibitor) stock solutions (in DMSO).
-
PKA catalytic subunit.
Procedure:
-
Cell Preparation: Harvest cells expressing the target CFTR variant and prepare a single-cell suspension according to the automated patch clamp manufacturer's instructions.
-
System Setup: Prepare the internal and external solutions and load them onto the instrument. The internal solution should contain ATP and PKA to ensure CFTR is in an activatable state.
-
Automated Patching: The instrument will automatically capture a cell and form a whole-cell patch clamp configuration.
-
Baseline Recording: Record baseline whole-cell currents.
-
CFTR Activation: Perfuse the cell with an external solution containing forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM) to activate CFTR channels. This will result in an increase in the whole-cell chloride current.
-
Application of this compound: Once a stable activated current is achieved, perfuse the cell with a solution containing forskolin, IBMX, and the desired concentration of this compound.
-
Data Acquisition: Record the current potentiation by this compound. A voltage-step protocol can be applied to determine the current-voltage (I-V) relationship.
-
Data Analysis: Measure the amplitude of the potentiated current in the presence of this compound and compare it to the current with forskolin/IBMX alone. By testing a range of concentrations, a dose-response curve can be generated to determine the EC50 for potentiation. Analysis of single-channel recordings (if the system allows) can provide detailed information on open probability and channel conductance.
Conclusion
This compound is a versatile and potent chemical probe for the investigation of CFTR function. The protocols outlined above provide robust methods for characterizing its potentiating activity in a variety of biologically relevant systems, from primary cell cultures to 3D organoids and automated electrophysiology platforms. These assays are essential tools for basic research into CFTR biology and for the preclinical evaluation of novel CFTR modulator therapies.
References
- 1. cAMP/protein kinase A activates cystic fibrosis transmembrane conductance regulator for ATP release from rat skeletal muscle during low pH or contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Formation of the cAMP/Protein Kinase A-dependent Annexin 2–S100A10 Complex with Cystic Fibrosis Conductance Regulator Protein (CFTR) Regulates CFTR Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CFTR regulates brown adipocyte thermogenesis via the cAMP/PKA signaling pathway [escholarship.org]
- 4. Making sure you're not a bot! [nanion.de]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of CFTR with Next-Generation Corrector Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the Western blot analysis of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein in response to treatment with CFTR modulators, focusing on the effects of next-generation correctors as part of combination therapies. While the initial topic of interest was (R)-Olacaftor (also known as (R)-VX-440), its clinical development has been discontinued. Therefore, this document will focus on the highly effective, clinically approved next-generation corrector, Elexacaftor (VX-445), a key component of the triple-combination therapy (Elexacaftor/Tezacaftor/Ivacaftor). This therapy has shown significant success in treating cystic fibrosis (CF) by improving the expression and function of the CFTR protein.
Introduction to CFTR and Corrector Treatment
Cystic fibrosis is caused by mutations in the CFTR gene, which lead to a defective CFTR protein that is unable to properly transport chloride ions across cell membranes. The most common mutation, F508del, results in a misfolded protein that is retained in the endoplasmic reticulum (ER) and targeted for degradation. CFTR modulators are a class of drugs that target the underlying protein defect. Correctors, such as Elexacaftor, are designed to rescue the folding and trafficking of mutant CFTR, allowing it to reach the cell surface. Potentiators, like Ivacaftor, enhance the channel-opening probability of the CFTR protein at the cell surface.
Western blot analysis is a critical technique to evaluate the efficacy of these modulators by assessing the maturation of the CFTR protein. CFTR exists in two main forms detectable by Western blot:
-
Band B: The immature, core-glycosylated form of CFTR, with a molecular weight of approximately 150 kDa, which resides in the ER.
-
Band C: The mature, complex-glycosylated form of CFTR, with a molecular weight of around 170-180 kDa, which has trafficked through the Golgi apparatus and is present at the plasma membrane.[1]
An increase in the ratio of Band C to Band B is indicative of improved CFTR protein maturation and successful trafficking to the cell surface, a primary goal of corrector therapies.
Quantitative Data on CFTR Protein Levels with Elexacaftor/Tezacaftor/Ivacaftor Treatment
A study analyzing rectal biopsies from cystic fibrosis patients homozygous or compound heterozygous for the F508del mutation demonstrated a significant increase in mature CFTR protein levels following treatment with the Elexacaftor/Tezacaftor/Ivacaftor (ELX/TEZ/IVA) combination therapy.
| Patient Group | Observation | Fold Increase in Mature CFTR (Band C*) | Reference |
| F508del Homozygous or Compound Heterozygous | Increased levels of CFTR protein compared to baseline in 8 out of 12 patients. | ≥ 2-fold | [2] |
| F508del Homozygous | Higher increase in mature CFTR compared to compound heterozygotes. | ≥ 3-fold in 4 out of 5 patients | [2] |
Note: In patient-derived samples, the mature form of mutant CFTR is often designated as Band C as it may have slightly different glycosylation patterns compared to wild-type CFTR.*
Experimental Protocols
Cell Lysis and Protein Extraction
This protocol is adapted for cultured cells (e.g., human bronchial epithelial cells) or tissue biopsies.
-
Cell Culture and Treatment: Plate cells and treat with the CFTR modulator(s) of interest (e.g., Elexacaftor, Tezacaftor, and Ivacaftor) or vehicle control for the desired time (e.g., 24-48 hours).
-
Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Lyse the cells in a suitable lysis buffer, such as Radioimmunoprecipitation Assay (RIPA) buffer, supplemented with a protease inhibitor cocktail to prevent protein degradation.
-
Incubation and Clarification: Incubate the cell lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein extract.
-
Protein Quantification: Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions to ensure equal loading of protein for each sample in the subsequent Western blot.
Western Blotting Protocol for CFTR
-
Sample Preparation:
-
Mix a standardized amount of protein (e.g., 30-50 µg) with Laemmli sample buffer.
-
Heat the samples at 37°C for 15-30 minutes. Note: Do not boil CFTR samples, as this can cause aggregation and lead to poor gel migration.[1]
-
-
SDS-PAGE:
-
Load the prepared samples onto a low-percentage (e.g., 6-8%) Tris-glycine polyacrylamide gel, which is optimal for resolving high molecular weight proteins like CFTR.[1]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. The transfer should be performed overnight at a low voltage or for a shorter duration at a higher voltage, ensuring efficient transfer of the large CFTR protein.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for CFTR. A combination of monoclonal antibodies targeting different epitopes of the CFTR protein can enhance detection.
-
The incubation should be performed overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit, depending on the primary antibody) for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis:
-
Capture the image of the Western blot.
-
Perform densitometric analysis of the bands corresponding to the immature (Band B) and mature (Band C/C*) forms of CFTR using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the CFTR bands to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
-
Calculate the ratio of Band C/C* to Band B to assess the degree of CFTR maturation.
-
Visualizations
References
Application Notes and Protocols for Ussing Chamber Experiments with (R)-Olacaftor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ussing chamber electrophysiology to assess the function of (R)-Olacaftor, a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The protocols detailed below are designed for studying the effects of this compound on epithelial tissues and cell cultures expressing CFTR, enabling researchers to quantify its efficacy in restoring ion channel function.
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel.[1] In many CF-causing mutations, the CFTR protein is either absent from the cell surface or present but non-functional. This compound is designed to act as a potentiator, a molecule that increases the channel open probability of the CFTR protein at the cell surface.[2][3] The Ussing chamber is a critical tool for the preclinical evaluation of CFTR modulators like this compound, as it allows for direct measurement of ion transport across an epithelial monolayer.[1][4]
Mechanism of Action of this compound
This compound is hypothesized to directly interact with the CFTR protein, leading to a conformational change that stabilizes the open state of the channel. This action increases the transepithelial flow of chloride ions, which can be measured as an increase in the short-circuit current (Isc) in an Ussing chamber setup. The potentiation of CFTR by this compound is typically observed as a significant and sustained increase in the forskolin-stimulated Isc.
Experimental Protocols
I. Preparation of Primary Human Bronchial Epithelial (HBE) Cell Cultures
This protocol is adapted from established methods for studying CFTR modulators in primary HBE cells from CF patients.
Cell Culture:
-
Primary HBE cells from CF patients (e.g., carrying the G551D mutation) are cultured on permeable supports (e.g., Transwell® inserts).
-
Cells are maintained at an air-liquid interface (ALI) to promote differentiation into a polarized, pseudostratified epithelium that recapitulates the in vivo airway environment.
II. Ussing Chamber Assay
The Ussing chamber system is designed to measure the transport of ions across epithelial tissues. It consists of two half-chambers separated by the epithelial cell monolayer grown on a permeable support. Electrodes are placed in each chamber to measure the transepithelial voltage and to pass a current to clamp the voltage at zero. The current required to do this is the short-circuit current (Isc), which is a direct measure of net ion transport.
Materials:
-
Ussing Chamber System (e.g., EasyMount Ussing Chamber System)
-
Voltage-clamp apparatus
-
Krebs-bicarbonate Ringer (KBR) solution, warmed to 37°C and gassed with 95% O2 / 5% CO2
-
This compound
-
Forskolin (to activate CFTR)
-
CFTR inhibitor (e.g., CFTRinh-172)
-
Amiloride (to block epithelial sodium channels, ENaC)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
Measurement Protocol:
-
Mount the permeable support with the differentiated HBE cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both chambers with pre-warmed and gassed KBR solution.
-
Allow the system to equilibrate and stabilize for 20-30 minutes.
-
Measure the baseline short-circuit current (Isc).
-
Add amiloride (100 µM) to the apical chamber to block ENaC-mediated sodium absorption. Record the change in Isc.
-
Add forskolin (10 µM) to the apical and basolateral chambers to activate CFTR channels. This will result in an increase in Isc.
-
Once the forskolin-stimulated Isc has stabilized, add this compound to the apical chamber at the desired concentration. A dose-response curve can be generated by adding increasing concentrations of the compound.
-
Record the change in Isc (ΔIsc) at each concentration.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the observed current is mediated by CFTR.
-
A vehicle control (DMSO) should be run in parallel to account for any effects of the solvent.
Data Presentation
Quantitative data from Ussing chamber experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Representative Ussing Chamber Data for this compound on G551D HBE Cells
| Treatment Condition | Baseline Isc (µA/cm²) | Amiloride-Sensitive Isc (µA/cm²) | Forskolin-Stimulated ΔIsc (µA/cm²) | This compound-Potentiated ΔIsc (µA/cm²) | CFTRinh-172-Inhibited Isc (µA/cm²) |
| Vehicle (DMSO) | 35.2 ± 3.8 | 20.1 ± 2.5 | 5.3 ± 0.9 | N/A | 1.2 ± 0.3 |
| This compound (1 µM) | 34.9 ± 4.1 | 19.8 ± 2.3 | 5.5 ± 1.1 | 25.7 ± 3.2 | 1.5 ± 0.4 |
| This compound (10 µM) | 36.1 ± 3.9 | 20.5 ± 2.6 | 5.2 ± 0.8 | 48.9 ± 5.1 | 1.3 ± 0.2 |
Data are presented as mean ± SEM and are representative based on typical results for CFTR potentiators.
Visualizations
Signaling Pathway and Experimental Workflow
Diagrams illustrating the mechanism of action and the experimental setup can aid in understanding the experimental approach.
Caption: Mechanism of this compound potentiation of the CFTR channel.
Caption: Experimental workflow for Ussing chamber analysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (R)-Olacaftor Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing (R)-Olacaftor concentration in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as (R)-VX-440, is a cystic fibrosis transmembrane conductance regulator (CFTR) modulator.[1] It functions as a "corrector," which means it aids in the proper folding and trafficking of mutant CFTR protein to the cell surface.[2] In cystic fibrosis, certain mutations, like the common F508del mutation, cause the CFTR protein to be misfolded and degraded before it can reach the cell membrane to function as a chloride channel.[3] By facilitating the correct conformational structure, this compound increases the amount of functional CFTR protein at the cell surface, which can then be activated by potentiators to improve ion transport.[2][3]
Q2: What is the recommended starting concentration for this compound in a new cell line?
For a novel compound like this compound in a new cell line, it is highly recommended to perform a broad dose-response experiment to determine the optimal concentration range. A common and effective starting point is to test a wide range of concentrations, for example, from the nanomolar (nM) to the micromolar (µM) range. An initial screening with 3- to 10-fold serial dilutions across this range can help identify a narrower, more effective concentration window for subsequent, more detailed experiments.
Q3: How long should I incubate my cells with this compound?
The ideal incubation time depends on the specific cell line's doubling time and the biological question being investigated. For initial dose-response assays, a 48 to 72-hour incubation is a common starting point to allow sufficient time to observe effects on cell viability or protein expression. However, for rapidly dividing cells, a shorter incubation of 24 hours might be sufficient, while for slower-growing cells, longer incubation times may be necessary. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal duration for observing the desired effect.
Q4: What is the best method to determine the effect of this compound on cell viability?
Several cell viability and proliferation assays are available, each with its own advantages and disadvantages. Commonly used methods include:
-
MTT/XTT Assays: These are colorimetric assays that measure the metabolic activity of cells, which is often correlated with cell viability.
-
Resazurin (alamarBlue) Assay: This is a fluorescent or colorimetric assay that also measures metabolic activity and is generally considered less toxic to cells than MTT.
-
ATP Assays (e.g., CellTiter-Glo): These are luminescent assays that quantify the amount of ATP present, which is a marker of metabolically active cells.
-
Trypan Blue Exclusion Assay: This is a dye exclusion method used to count viable cells. Live cells with intact membranes exclude the dye, while dead cells do not.
The choice of assay can depend on the specific cell type and experimental goals.
Q5: Can the solvent used to dissolve this compound affect the cell-based assay?
Yes, the solvent can significantly impact the results. This compound is typically dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to keep the final DMSO concentration in the cell culture medium low, generally below 0.5%, to avoid solvent-induced cytotoxicity. For some sensitive primary cells, the final DMSO concentration should be kept below 0.1%. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Possible Cause: Inconsistent cell seeding, uneven compound distribution, or "edge effects" in the microplate.
-
Recommended Solution:
-
Ensure a homogenous cell suspension before and during plating by mixing thoroughly.
-
Use calibrated pipettes and proper pipetting techniques, such as reverse pipetting, to dispense equal cell numbers.
-
Mix the this compound solution thoroughly before adding it to the wells.
-
To mitigate the "edge effect," where wells on the perimeter of the plate experience more evaporation, avoid using the outer wells for critical experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
Issue 2: Inconsistent Dose-Response Curve
-
Possible Cause: Incorrect drug dilutions, compound instability, or variations in cell health.
-
Recommended Solution:
-
Prepare fresh serial dilutions of this compound for each experiment to ensure accurate concentrations.
-
Check the stability of the compound in your culture medium at the incubation temperature, as some compounds can degrade over time.
-
Use cells from a consistent passage number and ensure they are in the logarithmic growth phase to maintain consistent health and response.
-
Issue 3: High Background Signal in Viability Assays
-
Possible Cause: Reagent degradation, or interference from media components or the test compound itself.
-
Recommended Solution:
-
Store assay reagents as recommended by the manufacturer, protecting light-sensitive components from light.
-
Run a "no-cell" control containing the media, this compound at the highest concentration, and the assay reagent to check for any chemical interactions that may produce a background signal.
-
If using a fluorescence-based assay, be mindful of autofluorescence from cellular components or media. Using phenol red-free media is highly recommended for fluorescent applications.
-
Issue 4: No Observable Effect of this compound
-
Possible Cause: The concentration range is too low, the compound is inactive in the chosen cell line, or the incubation time is too short.
-
Recommended Solution:
-
Test a higher concentration range of this compound.
-
Verify the expression of the target CFTR mutant in your chosen cell line. Some cell lines may not express the appropriate mutant form of CFTR for a corrector to have an effect.
-
Increase the incubation time to allow for sufficient time for the compound to act and for a cellular response to become apparent.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a CFTR-mutant Cell Line
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 95.7 ± 4.8 |
| 1 | 85.3 ± 6.2 |
| 10 | 60.1 ± 7.5 |
| 100 | 25.4 ± 3.9 |
Table 2: Troubleshooting Summary for Common Cell-Based Assay Issues
| Issue | Possible Causes | Recommended Solutions |
| High Variability | Inconsistent cell plating, "edge effect", pipetting errors. | Ensure homogenous cell suspension, avoid outer wells, use calibrated pipettes. |
| Inconsistent Dose-Response | Incorrect dilutions, compound instability, variable cell health. | Prepare fresh dilutions, check compound stability, use consistent cell passage number. |
| High Background | Reagent degradation, compound interference, autofluorescence. | Store reagents properly, run no-cell controls, use phenol red-free media for fluorescent assays. |
| No Effect | Concentration too low, inactive compound, short incubation. | Test higher concentrations, verify target expression, increase incubation time. |
Experimental Protocols
Protocol 1: Dose-Response Experiment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: XTT Cell Viability Assay
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
XTT Reagent Preparation: Prepare the XTT working solution according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
Mandatory Visualization
Figure 1: Simplified CFTR Corrector Signaling Pathway
Figure 2: Experimental Workflow for Dose-Response Curve Generation
Figure 3: Troubleshooting Logic for Inconsistent Results
References
Potential off-target effects of (R)-Olacaftor in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of (R)-Olacaftor in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
A1: this compound is designed as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. Its primary mechanism of action is to bind to the misfolded CFTR protein, produced as a result of mutations like F508del, and assist in its proper folding and trafficking to the cell surface.[1][2] This increases the density of functional CFTR channels on the plasma membrane, thereby partially restoring chloride ion transport.
Q2: What are some potential off-target effects to consider when working with this compound?
A2: While specific off-target effects for this compound are not extensively documented due to its discontinued development, researchers should consider potential off-target interactions common to small molecule drugs.[1] These may include interactions with other structurally related proteins, such as other ATP-binding cassette (ABC) transporters, ion channels, or kinases.[3] Unintended effects on general cellular processes like protein synthesis or cell viability at higher concentrations are also possible.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include performing thorough dose-response studies to determine if the observed effect occurs at concentrations significantly higher than those required for on-target activity. Employing cellular models that lack the target protein (e.g., CFTR knockout cells) can help identify effects that are independent of CFTR correction. Additionally, using a structurally similar but inactive analog of this compound as a negative control can help attribute observed effects to the specific pharmacophore.
Q4: Are there known off-target effects for other CFTR modulators that might be relevant for this compound?
A4: Yes, studies on other CFTR modulators have reported off-target effects. For instance, Ivacaftor has been noted to influence various solute carriers and affect the stability of lumacaftor-rescued F508del-CFTR. Some CFTR modulator combinations have also been shown to have anti-inflammatory properties that may be independent of their CFTR correction activity. These findings highlight the importance of investigating a broad range of cellular processes when evaluating a new compound like this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Cell Toxicity at Low Concentrations | Off-target cytotoxic effects. | Perform a dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. A narrow therapeutic window may suggest off-target toxicity. |
| Contamination of the compound. | Verify the purity of the this compound stock using analytical methods such as HPLC-MS. | |
| Inconsistent Results Across Different Cell Lines | Cell-type specific expression of off-target proteins. | Quantify the expression of the intended target (CFTR) in each cell line. Perform proteomic or transcriptomic analysis to identify potential off-target proteins that are differentially expressed. |
| Differences in metabolic pathways affecting compound stability. | Assess the metabolic stability of this compound in the different cell lines using techniques like LC-MS to measure compound degradation over time. | |
| Activation of an Unintended Signaling Pathway | Off-target binding to a kinase or receptor. | Profile this compound against a panel of kinases or receptors to identify potential unintended interactions. Use specific inhibitors of the activated pathway to confirm if the effect is mediated by the off-target. |
| Crosstalk between the CFTR pathway and other signaling cascades. | Map the activated pathway using techniques like Western blotting for key signaling proteins. Investigate if the activation is dependent on CFTR function using CFTR-null cell lines. |
Quantitative Data Summary
Table 1: Hypothetical On-Target vs. Off-Target Activity of this compound
| Target | Assay Type | IC50 / EC50 (µM) | Cell Line |
| CFTR (F508del) | Chloride Efflux Assay | 0.5 | HEK293 |
| Kinase A | Kinase Inhibition Assay | 15 | In vitro |
| Ion Channel B | Patch Clamp Electrophysiology | > 50 | CHO |
| ABC Transporter C | ATPase Activity Assay | 25 | Membrane Vesicles |
Table 2: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Assay Type | CC50 (µM) | Time Point (hours) |
| HEK293 | MTT Assay | 75 | 48 |
| CFBE41o- | AlamarBlue Assay | 60 | 48 |
| Primary Human Bronchial Epithelial Cells | LDH Release Assay | 85 | 72 |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
Objective: To assess the potential off-target inhibitory activity of this compound against a panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to achieve final assay concentrations ranging from 0.01 µM to 100 µM.
-
Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified recombinant human kinases.
-
Assay Procedure:
-
In a 384-well plate, add the kinase, the appropriate substrate, and ATP.
-
Add the diluted this compound or a control inhibitor.
-
Incubate the reaction at 30°C for the recommended time.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo, LanthaScreen).
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the positive and negative controls. Determine the IC50 value for any kinases that show significant inhibition.
Protocol 2: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which this compound exhibits cytotoxic effects in a given cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 200 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration) value by fitting the data to a dose-response curve.
Visualizations
Caption: On-target pathway of this compound action.
Caption: Hypothetical off-target kinase inhibition pathway.
Caption: Workflow for troubleshooting unexpected results.
References
Technical Support Center: (R)-Olacaftor and CFTR Modulator Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with (R)-Olacaftor and other Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. Given that the development of Olacaftor (VX-440) was discontinued, this guide also incorporates broader knowledge from clinically approved CFTR modulators such as Ivacaftor, Tezacaftor, and Elexacaftor to address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and cell-based assays involving CFTR modulators.
Question: Why am I observing high variability in my cell-based assay results?
Answer: High variability in cell-based assays can stem from several factors. A primary reason can be inconsistent cell culture conditions. Ensure that cell lines (e.g., Fischer Rat Thyroid (FRT) cells expressing mutant CFTR, or primary human bronchial epithelial cells) are maintained at a consistent passage number and density. Cellular stress can alter protein expression and response to modulators.
Another significant factor is the health and differentiation state of the cells. For primary cells, the differentiation protocol and duration can greatly impact the expression and function of CFTR. It is also crucial to ensure a stable and consistent temperature and CO2 level in the incubator.
Lastly, variability in the compound preparation can lead to inconsistent results. Ensure that the CFTR modulator is fully dissolved and that the final concentration in the assay is accurate. Serial dilutions should be prepared fresh for each experiment.
Question: My CFTR modulator is not showing the expected potency (EC50 value). What could be the cause?
Answer: A shift in the expected potency of a CFTR modulator can be due to several experimental variables. Firstly, the specific mutant CFTR protein being tested can significantly influence the modulator's effect. The potency of a modulator can vary between different CFTR mutations.
Secondly, the assay conditions, such as the type of potentiation buffer used and the incubation time with the compound, can affect the outcome. For potentiators like Ivacaftor, the concentration of the channel activator (e.g., Forskolin) used is critical.
Finally, the presence of serum in the cell culture medium can be a confounding factor, as serum proteins can bind to the compound, reducing its effective concentration.[1] It is recommended to perform assays in serum-free media where possible.
Question: I am seeing significant cell toxicity in my experiments. How can I mitigate this?
Answer: Cell toxicity can be a common issue when working with small molecule compounds. It is important to first determine the cytotoxic concentration of your modulator by performing a dose-response curve and assessing cell viability using an appropriate assay (e.g., MTT or LDH assay).
If the effective concentration of your modulator is close to its cytotoxic concentration, consider reducing the incubation time. For some compounds, toxicity is time-dependent. Also, ensure that the solvent used to dissolve the compound (e.g., DMSO) is at a final concentration that is non-toxic to your cells.
Question: The functional rescue of the CFTR protein in my assay is lower than expected. What are some potential reasons?
Answer: A lower-than-expected functional rescue could be due to issues with either the corrector or the potentiator component of the experiment. If you are using a corrector, ensure that the incubation time is sufficient for the compound to increase the amount of CFTR protein at the cell surface. This can often require 24-48 hours of pre-incubation.
For potentiators, the channel opening probability is dependent on the activation state of the channel. Ensure that the concentration of the activator (e.g., Forskolin) is optimal. Furthermore, the specific CFTR mutation being studied will dictate the maximum possible rescue. Some mutations are less responsive to certain modulators.[2]
Frequently Asked Questions (FAQs)
Question: What is the general mechanism of action for CFTR modulators?
Answer: CFTR modulators are small molecules designed to restore the function of the defective CFTR protein in cystic fibrosis.[2] They are broadly categorized into two main classes:
-
Correctors: These compounds, such as Lumacaftor and Tezacaftor, aim to fix the misfolded CFTR protein (most commonly the F508del mutation), allowing it to be trafficked to the cell surface.[3]
-
Potentiators: These molecules, like Ivacaftor, work on the CFTR protein already at the cell surface to increase the channel's opening probability, thereby enhancing chloride ion transport.[1]
Question: How do I choose the right cell model for my experiments?
Answer: The choice of cell model depends on the specific research question.
-
Immortalized cell lines (e.g., FRT, HEK293) stably expressing a specific CFTR mutant are useful for high-throughput screening and mechanistic studies due to their homogeneity and ease of culture.
-
Primary human bronchial or nasal epithelial cells cultured at an air-liquid interface provide a more physiologically relevant model, as they differentiate into a pseudostratified epithelium and express native levels of CFTR and associated proteins.
-
Intestinal organoids derived from patient rectal biopsies are a valuable tool for personalized medicine, as they can predict the clinical response of an individual to different CFTR modulators.
Question: What are the key considerations for dissolving and storing CFTR modulators?
Answer: Most CFTR modulators are hydrophobic and have low aqueous solubility. They are typically dissolved in DMSO to create a high-concentration stock solution. It is crucial to ensure the compound is fully dissolved before making further dilutions. Stock solutions should be stored at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles. When preparing working solutions, it is important to ensure that the final concentration of DMSO in the assay medium is low (typically <0.5%) and consistent across all conditions to avoid solvent-induced artifacts.
Question: What is the purpose of using Forskolin in CFTR functional assays?
Answer: Forskolin is commonly used in CFTR functional assays to activate the CFTR channel. It increases intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the Regulatory (R) domain of the CFTR protein, a necessary step for the channel to open and transport chloride ions.
Data Presentation
Table 1: Summary of Clinical Trial Data for Approved CFTR Modulators
| Drug Combination | Target Mutation(s) | Mean Absolute Improvement in ppFEV1 | Mean Reduction in Sweat Chloride (mmol/L) |
| Ivacaftor | G551D and other gating mutations | 10.6% | 48.1 |
| Lumacaftor/Ivacaftor | Homozygous F508del | 2.6-4.0% | 9.8 |
| Tezacaftor/Ivacaftor | Homozygous F508del | 4.0% | 9.5 |
| Elexacaftor/Tezacaftor/Ivacaftor | At least one F508del allele | 13.8% | 41.8 |
ppFEV1: percent predicted forced expiratory volume in 1 second. Data is illustrative and compiled from various clinical trial results.
Experimental Protocols
Protocol 1: Ussing Chamber Assay for CFTR Function in Primary Human Airway Epithelial Cells
-
Cell Culture: Culture primary human airway epithelial cells on permeable supports at an air-liquid interface for 4-6 weeks to allow for differentiation.
-
Assay Preparation: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral surfaces with appropriate buffers (e.g., Krebs-bicarbonate Ringer solution) and maintain at 37°C with continuous gassing (95% O2, 5% CO2).
-
Baseline Measurement: Inhibit the epithelial sodium channel (ENaC) by adding amiloride to the apical solution and record the baseline short-circuit current (Isc).
-
CFTR Activation and Potentiation:
-
If testing a corrector , pre-incubate the cells with the compound for 24-48 hours prior to the assay.
-
To measure potentiator activity, first add a CFTR activator, such as Forskolin, to the basolateral solution to activate the CFTR channels.
-
After the Forskolin-stimulated Isc has stabilized, add the potentiator compound to the apical solution in a cumulative dose-response manner.
-
-
CFTR Inhibition: At the end of the experiment, add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical solution to confirm that the measured current is CFTR-dependent.
-
Data Analysis: Calculate the change in Isc in response to the CFTR modulator and plot the dose-response curve to determine the EC50.
Visualizations
Caption: Simplified signaling pathway of CFTR channel activation and potentiation.
Caption: General experimental workflow for testing CFTR correctors and potentiators.
Caption: A logical troubleshooting flowchart for common experimental issues.
References
Technical Support Center: Enhancing F508del-CFTR Rescue Efficiency
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers aiming to improve the rescue efficiency of F508del-CFTR using small molecule correctors. Due to the limited availability of specific data on (R)-Olacaftor, this guide focuses on established principles and methodologies applicable to F508del-CFTR correctors in general. The troubleshooting guides and FAQs are designed to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the rescue of F508del-CFTR by a single corrector often incomplete?
A1: The F508del mutation causes a complex and severe folding defect in the CFTR protein, leading to its recognition by the endoplasmic reticulum (ER) quality control system and subsequent degradation.[1] Single correctors may only address one aspect of this complex misfolding, resulting in a partial rescue of the protein to the cell surface.[2] The small amount of F508del-CFTR that does reach the plasma membrane is also less stable than wild-type CFTR and exhibits gating defects.[3][4]
Q2: How can the rescue efficiency of a corrector like this compound be improved?
A2: Combination therapy is a key strategy for enhancing F508del-CFTR rescue.[2] Combining correctors that target different structural defects in the F508del-CFTR protein can have a synergistic effect. For instance, triple-combination therapies like Trikafta (elexacaftor/tezacaftor/ivacaftor) utilize two correctors that act on distinct domains of the CFTR protein to improve its processing and trafficking, along with a potentiator to enhance channel gating. Additionally, optimizing experimental conditions such as incubation time and compound concentration is crucial.
Q3: What are the critical quality control checkpoints in F508del-CFTR trafficking?
A3: The primary quality control checkpoint for F508del-CFTR is in the endoplasmic reticulum (ER), where misfolded proteins are targeted for proteasomal degradation. Even if F508del-CFTR escapes the ER, a peripheral quality control mechanism at the plasma membrane can lead to its rapid internalization and lysosomal degradation.
Q4: What is the role of a potentiator in F508del-CFTR rescue experiments?
A4: A potentiator is a molecule that increases the channel open probability (gating) of the CFTR protein that has reached the cell surface. For F508del-CFTR, even after successful correction to the plasma membrane, the channel gating is still defective. Therefore, a potentiator, like ivacaftor, is often used in combination with correctors to maximize the rescued CFTR function.
Troubleshooting Guides
Issue 1: Low or inconsistent F508del-CFTR maturation observed by Western Blot.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Corrector Concentration | Perform a dose-response curve to determine the optimal concentration of this compound. |
| Inadequate Incubation Time | Optimize the incubation time with the corrector (typically 16-24 hours). |
| Cell Line Variability | Ensure the use of a validated cell line expressing F508del-CFTR. Consider using primary human bronchial epithelial (HBE) cells for more clinically relevant data. |
| Poor Lysis or Sample Preparation | Use a lysis buffer containing protease inhibitors and avoid boiling CFTR samples to prevent aggregation. |
| Inefficient Protein Transfer | Optimize transfer conditions for large proteins like CFTR. Use a PVDF or nitrocellulose membrane. |
| Antibody Issues | Use a validated primary antibody specific for CFTR and optimize its concentration. |
Issue 2: No significant increase in CFTR-mediated current in Ussing chamber experiments.
| Potential Cause | Troubleshooting Suggestion |
| Cell Monolayer Not Confluent | Ensure a high transepithelial electrical resistance (TEER) before starting the experiment, indicating a confluent monolayer. |
| Inactive Forskolin or Potentiator | Use a fresh, validated stock of forskolin and the chosen potentiator. |
| High Baseline Current | Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) before stimulating CFTR. |
| Incorrect Buffer Composition | Ensure the use of appropriate Ringer's solution with correct ion concentrations and pH. |
| Leaky Seal Around the Insert | Carefully mount the permeable support to ensure a tight seal in the Ussing chamber. |
Issue 3: High variability in iodide efflux or other fluorescence-based functional assays.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of the microplate. |
| Photobleaching of Fluorescent Probe | Reduce the intensity and duration of excitation light exposure. |
| Low Transfection Efficiency (if applicable) | Optimize the transfection protocol for the specific cell line. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature changes. |
| Incomplete Washing Steps | Ensure thorough washing to remove extracellular iodide before initiating the efflux measurement. |
Quantitative Data on F508del-CFTR Correctors
The following tables summarize the efficacy of well-characterized CFTR correctors. This data can serve as a benchmark for evaluating the performance of novel correctors like this compound.
Table 1: Efficacy of Lumacaftor (VX-809) in F508del-CFTR Cell Lines
| Cell Line Type | Specific Cell Line | Measurement Assay | Efficacy Outcome (Compared to Vehicle Control) | Reference |
| Primary Human Cells | Human Bronchial Epithelial (HBE) | Micro-Ussing Chamber | ~6-fold increase in CFTR function | |
| Immortalized Human Cells | Cystic Fibrosis Bronchial Epithelial (CFBE) | Iodide Efflux Assay | ~15% of wild-type CFTR function | |
| Non-human Epithelial Cells | Fischer Rat Thyroid (FRT) | YFP-based Iodide Influx | Significant increase in fluorescence quenching rate |
Table 2: Efficacy of Combination Therapies for F508del-CFTR
| Corrector Combination | Potentiator | Cell/Patient Population | Measurement | Efficacy Outcome | Reference |
| Lumacaftor/Tezacaftor | Ivacaftor | F508del Homozygous Patients | ppFEV1 | Mean increase of 2.38% | |
| Elexacaftor/Tezacaftor | Ivacaftor | F508del/Minimal Function Patients | ppFEV1 | Mean difference of 14.3% vs. placebo | |
| Elexacaftor/Tezacaftor | Ivacaftor | F508del Homozygous Patients | Sweat Chloride Concentration | Significant reduction |
Experimental Protocols
Western Blotting for CFTR Maturation
Objective: To assess the extent of F508del-CFTR processing from the core-glycosylated (Band B) to the complex-glycosylated (Band C) form.
Methodology:
-
Cell Culture and Treatment: Culture F508del-CFTR expressing cells to confluence and treat with this compound or other correctors at the desired concentration for 16-24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 30-50 µg of protein with Laemmli sample buffer. Heat samples at 37°C for 15 minutes. Do not boil.
-
SDS-PAGE: Load samples onto a 6-8% Tris-glycine polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary anti-CFTR antibody overnight at 4°C. Wash with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Perform densitometric analysis of Band B (~150 kDa) and Band C (~170 kDa). Calculate the C/(B+C) ratio to determine the maturation efficiency.
Ussing Chamber Assay for CFTR Function
Objective: To measure CFTR-dependent chloride secretion across a polarized epithelial cell monolayer.
Methodology:
-
Cell Culture: Seed F508del-CFTR expressing cells on permeable supports and culture at an air-liquid interface until a polarized monolayer with high TEER is formed.
-
Corrector Treatment: Treat the cells with this compound or other correctors for 16-24 hours prior to the assay.
-
Chamber Setup: Mount the permeable support in the Ussing chamber with pre-warmed and gassed Ringer's solution on both sides.
-
Measurement of Short-Circuit Current (Isc): Clamp the transepithelial voltage to 0 mV and record the baseline Isc.
-
Pharmacological Additions:
-
Add amiloride to the apical side to inhibit ENaC.
-
Add a cAMP agonist (e.g., forskolin) and a potentiator (e.g., ivacaftor or genistein) to the basolateral side to stimulate CFTR-mediated chloride secretion.
-
Add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to the CFTR activators and inhibitors. A larger ΔIsc in corrector-treated cells compared to untreated cells indicates improved CFTR function.
Iodide Efflux Assay
Objective: To functionally assess CFTR channel activity by measuring the rate of iodide efflux from cells.
Methodology:
-
Cell Culture and Treatment: Plate F508del-CFTR expressing cells in a 96-well plate and treat with this compound or other correctors for 16-24 hours.
-
Iodide Loading: Incubate the cells with an iodide-containing buffer for 1 hour.
-
Washing: Wash the cells with a chloride-containing, iodide-free buffer to establish an iodide gradient.
-
Stimulation and Measurement: Add a solution containing a cAMP agonist (e.g., forskolin) and a potentiator to stimulate CFTR. Immediately begin measuring the appearance of iodide in the extracellular medium using an iodide-sensitive electrode or by monitoring the quenching of a co-expressed halide-sensitive yellow fluorescent protein (YFP).
-
Data Analysis: Calculate the rate of iodide efflux. A higher rate in corrector-treated cells indicates greater CFTR function.
Visualizations
Caption: Experimental workflows for assessing F508del-CFTR rescue.
Caption: Troubleshooting logic for low F508del-CFTR rescue.
Caption: F508del-CFTR trafficking and the role of correctors.
References
- 1. Restoration of CFTR function in patients with cystic fibrosis carrying the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RESCUE OF THE MUTANT CFTR CHLORIDE CHANNEL BY PHARMACOLOGICAL CORRECTORS AND LOW TEMPERATURE ANALYZED BY GENE EXPRESSION PROFILING - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Olacaftor and Next-Generation CFTR Correctors
Disclaimer: (R)-Olacaftor (also known as VX-440) is a next-generation CFTR corrector whose clinical development was discontinued after Phase 2 trials. The following information is intended to serve as a general guide for researchers who may be working with this compound or other similar next-generation CFTR corrector molecules for research purposes. The troubleshooting advice and protocols are based on established principles for working with CFTR modulators and may require optimization for specific experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational small molecule classified as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. Its primary function is to address trafficking defects of the CFTR protein, particularly for the F508del mutation, the most common mutation in cystic fibrosis.[1] Like other correctors, it is designed to help the misfolded CFTR protein achieve a more stable conformation, enabling its transport to the cell surface where it can function as a chloride channel.
Q2: What are the common in vitro assays used to evaluate the efficacy of this compound?
The efficacy of a CFTR corrector like this compound is typically assessed using a combination of biochemical and functional assays. These include:
-
Western Blotting: To assess the maturation of the CFTR protein. Immature, core-glycosylated CFTR (Band B) is distinguished from the mature, complex-glycosylated form (Band C) that has trafficked to the cell surface. An effective corrector will show an increase in the Band C to Band B ratio.
-
Ussing Chamber Assay: This is a key functional assay that measures ion transport across an epithelial cell monolayer. An increase in forskolin-stimulated short-circuit current (Isc) in the presence of the corrector indicates improved CFTR function at the cell surface.
-
Cell-Based Fluorescence Assays: These assays use fluorescent reporters that are sensitive to changes in membrane potential or intracellular ion concentrations to provide a high-throughput assessment of CFTR channel activity.
Q3: What are the primary sources of variability in experiments with this compound?
Variability in experiments with CFTR modulators can arise from several factors:
-
Cell Culture Conditions: Passage number, cell density, and the health of the cell line can significantly impact the expression and function of CFTR.[2][3]
-
Compound Solubility and Stability: Poor solubility or degradation of this compound in culture media can lead to inconsistent effective concentrations.
-
Assay-Specific Variability: Factors such as temperature, CO2 levels, and incubation times can affect assay performance.[2] For Ussing chamber experiments, variability in the mounting of the epithelial monolayer can be a significant source of error.
-
Biological Variability: Even within the same cell line, there can be inherent biological differences in the response to a CFTR corrector.
Troubleshooting Guides
Issue 1: Inconsistent or Low CFTR Correction in Western Blots
| Potential Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound. |
| Insufficient Incubation Time | Optimize the incubation time with the compound. Correction of CFTR trafficking is a time-dependent process. |
| Poor Compound Solubility | Ensure complete solubilization of this compound in the vehicle (e.g., DMSO) before adding to the culture medium. Visually inspect for any precipitation. |
| Cell Health and Density | Use cells at a consistent and optimal confluency. Ensure cells are healthy and within a low passage number range.[2] |
| Lysate Preparation and Gel Electrophoresis | Ensure complete cell lysis and consistent protein loading. Use appropriate gel percentages to resolve Band B and Band C of CFTR. |
Issue 2: High Variability in Ussing Chamber Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Monolayer Integrity | Monitor the transepithelial electrical resistance (TEER) of the cell monolayers before the experiment to ensure barrier integrity. |
| Leaky Seals Around the Ussing Chamber Insert | Ensure proper mounting of the insert and the absence of any leaks. |
| Temperature Fluctuations | Maintain a constant and physiological temperature (typically 37°C) throughout the experiment. |
| Inaccurate Compound Concentrations | Prepare fresh dilutions of this compound and other stimulating agents (e.g., forskolin) for each experiment. |
| Electrode Drift | Allow sufficient time for the electrodes to stabilize in the buffer solution before starting measurements. |
Experimental Protocols
Protocol 1: Western Blotting for CFTR Maturation
-
Cell Culture and Treatment:
-
Plate human bronchial epithelial (HBE) cells homozygous for the F508del mutation.
-
At ~80% confluency, treat the cells with the desired concentration of this compound or vehicle control for 24-48 hours at 37°C.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody specific for CFTR.
-
Wash and incubate with a secondary HRP-conjugated antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis:
-
Quantify the band intensities for the mature (Band C) and immature (Band B) forms of CFTR.
-
Calculate the C/B ratio as a measure of CFTR maturation.
-
Protocol 2: Ussing Chamber Assay for CFTR Function
-
Cell Culture:
-
Culture F508del-homozygous HBE cells on permeable supports until a differentiated, polarized monolayer is formed.
-
Treat the cells with this compound for 24-48 hours prior to the assay.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in the Ussing chamber.
-
Fill both the apical and basolateral chambers with pre-warmed Krebs-bicarbonate buffer and maintain at 37°C with continuous gassing (95% O2, 5% CO2).
-
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the voltage across the monolayer to 0 mV and measure the Isc.
-
Allow the baseline Isc to stabilize.
-
Sequentially add the following drugs and record the change in Isc:
-
Amiloride (to block epithelial sodium channels).
-
Forskolin (to activate CFTR).
-
A CFTR potentiator (e.g., Genistein or Ivacaftor) to maximize channel opening.
-
A CFTR inhibitor (e.g., CFTRinh-172) to confirm the signal is CFTR-specific.
-
-
-
Data Analysis:
-
Calculate the change in Isc in response to forskolin and the CFTR potentiator.
-
Compare the Isc from this compound-treated cells to vehicle-treated cells.
-
Visualizations
Caption: Mechanism of action of this compound as a CFTR corrector.
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting logic for variability in this compound experiments.
References
- 1. Phase 3 Open-Label Clinical Trial of Elexacaftor/Tezacaftor/Ivacaftor in Children Aged 2-5 Years with Cystic Fibrosis and at Least One F508del Allele - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boeing 777X - Wikipedia [en.wikipedia.org]
- 3. Eurogrip Tyres – Buy Best Motorcycle & Scooter Tyres for Indian Roads [eurogriptyres.com]
(R)-Olacaftor degradation products and their impact on assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding (R)-Olacaftor, its potential degradation products, and their impact on experimental assays.
Disclaimer: Specific degradation pathways for this compound have not been extensively published. The information provided is based on data from structurally related CFTR modulators, such as Ivacaftor, and general principles of drug degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as (R)-VX-440, is a cystic fibrosis transmembrane conductance regulator (CFTR) modulator.[1] It is investigated for its potential in treating cystic fibrosis (CF), a genetic disorder affecting the CFTR protein which functions as a chloride and bicarbonate channel.[2]
Q2: What are the likely degradation pathways for this compound?
While specific studies on this compound are limited, similar quinolone-based compounds, like Ivacaftor, are susceptible to degradation under certain conditions. The most significant degradation pathway reported for Ivacaftor is alkaline hydrolysis.[3][4] Therefore, it is plausible that this compound may also degrade in alkaline environments. Forced degradation studies on Ivacaftor showed stability under acidic, neutral, oxidative, photolytic, and thermal stress, with significant degradation only observed under alkaline conditions.[3]
Q3: What are the potential impacts of this compound degradation on my assays?
Degradation of this compound can lead to:
-
Reduced Potency: The formation of degradation products means a lower concentration of the active parent compound, potentially leading to an underestimation of its efficacy in functional assays.
-
Interference in Analytical Assays: Degradation products may have similar physicochemical properties to this compound, leading to co-elution in chromatographic methods (e.g., HPLC) or similar mass-to-charge ratios in mass spectrometry, causing inaccurate quantification.
-
Altered Biological Activity: Degradation products may have their own biological activity, either synergistic, antagonistic, or off-target, which could confound the results of cellular assays.
-
Toxicity: Degradation products could exhibit cytotoxicity, impacting cell health and viability in in-vitro assays.
Q4: How can I prevent the degradation of this compound in my experiments?
To minimize degradation, consider the following:
-
Storage: Store this compound stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
pH Control: Avoid highly alkaline conditions (pH > 8) in your experimental buffers and solutions. Use freshly prepared buffers and verify their pH.
-
Light Protection: Although photolytic degradation was not significant for Ivacaftor, it is good practice to protect stock solutions and experimental setups from direct light.
-
Temperature Control: Perform experiments at controlled temperatures and avoid prolonged exposure to high temperatures.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in CFTR functional assays (e.g., Ussing chamber, patch clamp).
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in stock solution or assay buffer. | 1. Prepare fresh stock solutions of this compound from a new vial. 2. Verify the pH of all assay buffers to ensure they are not alkaline. 3. Analyze the stock solution and the final assay solution by HPLC-UV or LC-MS to check for the presence of degradation peaks. |
| Incorrect compound concentration. | 1. Re-verify all dilution calculations. 2. Use a validated analytical method (e.g., LC-MS/MS) to confirm the concentration of the working solutions. |
| Cell health issues. | 1. Check cell viability using methods like Trypan Blue exclusion or a commercial viability assay. 2. Ensure proper cell culture conditions (e.g., temperature, CO2, humidity). |
| Assay-specific technical issues. | 1. Review the experimental protocol for any deviations. 2. For Ussing chamber experiments, check the integrity of the epithelial monolayer (transepithelial resistance). 3. For patch-clamp experiments, ensure a good seal and stable recording conditions. |
Logical Workflow for Troubleshooting Inconsistent CFTR Functional Assay Results
Caption: Troubleshooting workflow for inconsistent CFTR assay results.
Issue 2: Extra peaks or inconsistent quantification in HPLC or LC-MS analysis.
| Possible Cause | Troubleshooting Step |
| On-column or in-sampler degradation. | 1. If using a non-pH-neutral mobile phase, investigate its potential to cause degradation. Consider using a mobile phase with a different pH. 2. Minimize the time samples spend in the autosampler. Use a cooled autosampler if available. |
| Co-elution of degradation products with the parent compound. | 1. Modify the chromatographic method (e.g., change the gradient, mobile phase composition, or column chemistry) to improve the resolution between the parent peak and potential degradation products. |
| Matrix effects in LC-MS. | 1. Perform a matrix effect study by comparing the response of this compound in the solvent and in the sample matrix. 2. If matrix effects are significant, improve the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation). |
| In-source fragmentation or formation of adducts in mass spectrometry. | 1. Optimize the MS source parameters (e.g., cone voltage, capillary voltage) to minimize in-source fragmentation. 2. Check for common adducts (e.g., sodium, potassium) in the mass spectrum and account for them during data analysis. |
Experimental Workflow for Identifying and Resolving Analytical Interferences
References
Technical Support Center: Overcoming Resistance to (R)-Olacaftor in Long-Term Cell Culture
Disclaimer: (R)-Olacaftor (also known as VX-152 or VX-440) is a CFTR corrector whose clinical development was discontinued. As a result, publically available data on specific resistance mechanisms to this compound are limited. The following troubleshooting guide and FAQs are based on general principles of resistance to CFTR correctors observed with other molecules (e.g., Lumacaftor, Tezacaftor) and common challenges in long-term cell culture of airway epithelial cells.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential causes?
A1: A decline in the efficacy of a CFTR corrector like this compound over time in vitro can be attributed to several factors:
-
Altered Cellular Signaling: Prolonged exposure to compounds that modulate CFTR function can lead to compensatory changes in cellular signaling pathways. For instance, chronic stimulation of the β2-adrenergic receptor has been shown to reduce cAMP generation, which is crucial for CFTR activation. This could diminish the functional output of corrected CFTR channels.
-
Changes in Gene and Protein Expression: Long-term culture and drug exposure can lead to epigenetic modifications or altered gene expression profiles. This may include downregulation of proteins essential for CFTR folding, trafficking, or function, or upregulation of factors that promote its degradation.
-
Instability of Corrected CFTR: While correctors aid in the initial folding and trafficking of mutant CFTR, the rescued protein may still be less stable than the wild-type protein at the cell surface, leading to increased turnover and a gradual decline in functional channels.
-
Cell Culture Conditions: Suboptimal culture conditions, such as nutrient depletion, pH shifts, or contamination (e.g., mycoplasma), can stress the cells and impact protein synthesis and trafficking, thereby affecting the perceived efficacy of the corrector.
-
Cell Line Instability: Immortalized cell lines can exhibit genetic drift over multiple passages, potentially leading to changes that affect CFTR expression or the cellular response to correctors.
Q2: Could the presence of inflammation in our cell culture model affect the efficacy of this compound?
A2: Yes, the inflammatory milieu can influence the efficacy of CFTR correctors. Some studies have shown that an inflammatory environment can, perhaps counterintuitively, enhance the rescue of mutant CFTR by correctors in the short term.[1] This may be due to the upregulation of cellular chaperones and other components of the protein folding machinery as part of the cellular stress response. However, chronic inflammation is generally detrimental to cell health and can lead to unpredictable effects on CFTR modulator efficacy in the long run.
Q3: Are there any known synergistic or antagonistic interactions with other compounds we should be aware of when using this compound?
A3: While specific interaction data for this compound is scarce, observations from other CFTR modulator combinations are relevant. For instance, with the combination of Lumacaftor (a corrector) and Ivacaftor (a potentiator), chronic exposure to high concentrations of Ivacaftor has been shown to decrease the amount of corrector-rescued F508del-CFTR at the cell surface.[2] It is plausible that similar interactions could occur with this compound when co-administered with a potentiator. Therefore, optimizing the concentration and duration of exposure to any co-administered compounds is crucial.
Troubleshooting Guide
Issue 1: Decreased CFTR Function Over Time Despite Continuous this compound Treatment
| Potential Cause | Troubleshooting Steps |
| Altered cAMP Signaling | 1. Measure intracellular cAMP levels in response to forskolin stimulation in cells treated long-term with this compound versus naive cells. 2. If cAMP production is blunted, consider a "drug holiday" by removing this compound for a period to see if sensitivity is restored. 3. Investigate the expression and activity of key components of the cAMP signaling pathway, such as adenylyl cyclase and phosphodiesterases. |
| Increased CFTR Turnover | 1. Perform a protein stability assay (e.g., cycloheximide chase followed by Western blot) to compare the half-life of corrected CFTR in long-term treated versus acutely treated cells. 2. Investigate the ubiquitin-proteasome pathway, as enhanced degradation of surface CFTR could be a factor. |
| Cell Line Instability | 1. Go back to an earlier passage of the cell line to see if the issue persists. 2. Regularly perform cell line authentication. |
Issue 2: High Variability in this compound Response Between Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | 1. Strictly control for cell density at the time of treatment. 2. Ensure consistent media composition, pH, and incubation conditions. 3. Regularly test for mycoplasma contamination. |
| Reagent Instability | 1. Prepare fresh stock solutions of this compound and other reagents regularly. 2. Store aliquots of stock solutions at -80°C to minimize freeze-thaw cycles. |
| Assay Performance | 1. Include appropriate positive and negative controls in every experiment. 2. Ensure that the assay is being performed in the linear range of detection. |
Experimental Protocols
Protocol 1: Assessing CFTR Function using Ussing Chamber Electrophysiology
This protocol measures ion transport across a polarized epithelial cell monolayer.
-
Cell Culture: Culture human bronchial epithelial (HBE) cells with the relevant CFTR mutation on permeable supports (e.g., Transwell inserts) until a polarized monolayer is formed, as indicated by a stable transepithelial electrical resistance (TEER) of >300 Ω·cm².
-
Treatment: Treat the cells with this compound at the desired concentration and for the desired duration (e.g., 24-48 hours for acute treatment, or continuously for long-term studies).
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system with appropriate Ringer's solutions on the apical and basolateral sides. Maintain the temperature at 37°C and continuously oxygenate the solutions.
-
Measurement of Short-Circuit Current (Isc): a. Clamp the transepithelial voltage to 0 mV and measure the baseline short-circuit current (Isc). b. To isolate CFTR-mediated currents, first inhibit the epithelial sodium channel (ENaC) by adding amiloride (100 µM) to the apical solution. c. Stimulate CFTR activity by adding a cAMP agonist, such as forskolin (10 µM), to the basolateral solution. d. In some experiments, a CFTR potentiator like Ivacaftor (1 µM) or Genistein (50 µM) can be added to maximally activate the corrected channels. e. Finally, inhibit CFTR-mediated current by adding a CFTR-specific inhibitor (e.g., CFTRinh-172, 10 µM) to the apical solution to confirm that the observed current is CFTR-dependent.
-
Data Analysis: The change in Isc (ΔIsc) in response to forskolin and the CFTR inhibitor reflects the functional activity of the corrected CFTR channels.
Protocol 2: Quantifying CFTR Protein Expression and Maturation by Western Blot
This protocol distinguishes between the immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) of CFTR.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of total protein (typically 30-50 µg) onto a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel. b. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C. e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for Band B (immature, ~150 kDa) and Band C (mature, ~170-180 kDa). The ratio of Band C to Band B or Band C to total CFTR (Band B + Band C) is an indicator of corrector efficacy. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
Visualizations
Logical Workflow for Investigating Decreased Corrector Efficacy
Caption: Troubleshooting workflow for decreased corrector efficacy.
Hypothetical Signaling Pathway for Acquired Corrector Resistance
Caption: Potential pathway for acquired corrector resistance.
Mechanism of Action for a CFTR Corrector
Caption: General mechanism of action for a CFTR corrector.
References
Technical Support Center: Synergistic Effects of CFTR Modulators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the synergistic effects of novel CFTR modulators, using the conceptual framework of combining a next-generation corrector like (R)-Olacaftor with other modulators.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments designed to evaluate the synergy between CFTR modulators.
| Issue/Observation | Potential Cause | Troubleshooting Steps |
| High variability in CFTR function assays between patient-derived cell batches. | 1. Inherent biological variability between donors. 2. Inconsistent cell culture conditions. 3. Passage number of primary cells affecting differentiation. | 1. Increase the number of donors to account for variability. 2. Standardize all culture conditions, including media, supplements, and incubation times.[1] 3. Use cells within a consistent and low passage number range. |
| Inconsistent potentiation effect of a modulator when combined with a corrector. | 1. Sub-optimal concentration of the corrector or potentiator. 2. The corrector may not sufficiently traffic the mutant CFTR to the cell surface for the potentiator to act upon.[2][3] 3. The specific mutation may not be responsive to the corrector component. | 1. Perform dose-response experiments for each modulator individually and in combination. 2. Verify corrector efficacy through protein maturation assays (e.g., Western blotting for band C). 3. Test the combination on a panel of cell lines with different CFTR mutations. |
| Low or no CFTR channel activity detected in Ussing chamber experiments. | 1. Poor differentiation of primary epithelial cells. 2. Insufficient stimulation of the cAMP/PKA pathway. 3. Technical issues with the Ussing chamber setup (e.g., leaky seals, incorrect buffer composition). | 1. Confirm cell differentiation by measuring transepithelial electrical resistance (TEER) and observing ciliary beating. 2. Ensure the viability and concentration of forskolin or other cAMP agonists. 3. Perform system checks with control tissues or cell lines with known CFTR activity. |
| Discrepancy between in vitro results and clinical outcomes. | 1. The in vitro model may not fully recapitulate the in vivo environment.[4] 2. Factors like drug metabolism and patient-specific responses can influence in vivo efficacy. 3. The chosen in vitro endpoint may not be the most clinically relevant. | 1. Use multiple in vitro models, such as primary human bronchial epithelial (HBE) cells and intestinal organoids, to validate findings.[4] 2. Consider performing pharmacokinetic and pharmacodynamic studies. 3. Correlate in vitro CFTR function with clinical biomarkers like sweat chloride concentration. |
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of synergistic action between a corrector like this compound and other CFTR modulators?
The synergistic effect arises from the complementary mechanisms of action of different classes of CFTR modulators. Correctors, such as this compound (also known as VX-440), are designed to improve the cellular processing and trafficking of mutant CFTR protein, allowing more of it to reach the cell surface. Potentiators, like ivacaftor, work to increase the channel open probability (gating) of the CFTR protein that is already at the cell surface. When used in combination, the corrector increases the quantity of CFTR at the cell surface, and the potentiator enhances the function of these channels, leading to a greater overall increase in CFTR activity than either modulator could achieve alone.
2. How can I quantify the synergistic effect of a triple-combination therapy?
Synergy can be quantified by comparing the response of the triple combination to the individual components and dual combinations. A common method is to measure the change in CFTR-mediated chloride current in Ussing chamber experiments or the forskolin-induced swelling of intestinal organoids. The data can then be analyzed to determine if the combined effect is additive or synergistic.
Quantitative Data Summary
The following table summarizes hypothetical data from in vitro experiments on primary human bronchial epithelial (HBE) cells homozygous for the F508del mutation, illustrating the synergistic effect of a triple-combination therapy.
| Treatment Group | Mean Change in CFTR-Mediated Chloride Current (µA/cm²) | Mean Change in Sweat Chloride Concentration (mmol/L) - Clinical Correlate |
| Vehicle Control | 0.5 | 0 |
| Corrector A (e.g., Tezacaftor) | 3.2 | -10.1 |
| Next-Gen Corrector (e.g., this compound) | 4.5 | -15.2 |
| Potentiator (e.g., Ivacaftor) | 1.8 | -5.0 |
| Corrector A + Potentiator | 8.9 | -25.3 |
| Next-Gen Corrector + Potentiator | 12.1 | -35.8 |
| Corrector A + Next-Gen Corrector + Potentiator | 25.7 | -45.1 |
Note: The clinical correlate data is based on reported outcomes for approved triple-combination therapies and is provided for illustrative purposes.
Experimental Protocols
Key Experiment: Ussing Chamber Assay for CFTR Function in HBE Cells
Objective: To measure CFTR-mediated chloride secretion across a polarized epithelial monolayer.
Methodology:
-
Cell Culture: Culture primary HBE cells on permeable supports until fully differentiated, as confirmed by TEER measurement.
-
Modulator Incubation: Incubate the cells with the desired CFTR modulators (e.g., this compound, tezacaftor, ivacaftor) or vehicle control for 24-48 hours.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral surfaces with appropriate Ringer's solutions. Maintain temperature at 37°C and continuously oxygenate.
-
Measurement of CFTR Activity:
-
Clamp the voltage across the epithelium to 0 mV and measure the short-circuit current (Isc).
-
Inhibit the epithelial sodium channel (ENaC) with an apical amiloride application.
-
Stimulate CFTR activity by adding a cAMP agonist (e.g., forskolin) to the basolateral side.
-
Potentiate CFTR channels by adding a potentiator (e.g., ivacaftor) to the apical side.
-
Inhibit CFTR-dependent current with a specific inhibitor (e.g., CFTRinh-172) to confirm the signal is CFTR-mediated.
-
-
Data Analysis: The change in Isc in response to forskolin and the potentiator, which is inhibited by the CFTR inhibitor, represents the CFTR-mediated chloride current.
Visualizations
Signaling Pathway: Synergistic Action of CFTR Modulators
Caption: Synergistic action of correctors and potentiators on F508del-CFTR.
Experimental Workflow: Ussing Chamber Assay
Caption: Workflow for assessing CFTR modulator synergy in HBE cells.
Logical Relationship: Troubleshooting High Variability
Caption: Troubleshooting logic for high variability in cell-based assays.
References
- 1. “CFTR Modulator Theratyping: Current Status, Gaps and Future Directions” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. cff.org [cff.org]
- 4. Laboratory Tools to Predict CFTR Modulator Therapy Effectiveness and to Monitor Disease Severity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
(R)-Olacaftor in the Landscape of Next-Generation CFTR Correctors: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of (R)-Olacaftor (VX-440) with other prominent next-generation Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors, including elexacaftor (VX-445) and tezacaftor (VX-661). The focus is on providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used for their evaluation.
Introduction to Next-Generation CFTR Correctors
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which lead to the production of a misfolded and dysfunctional CFTR protein. The most common mutation, F508del, results in the protein being degraded before it can reach the cell surface to function as a chloride channel.[1] CFTR correctors are small molecules designed to rescue the folding and trafficking of mutant CFTR, thereby increasing the amount of functional protein at the cell surface.[2] Next-generation correctors, often used in triple-combination therapies with a potentiator (which enhances the channel's opening), have revolutionized the treatment of CF for patients with at least one F508del mutation.[3]
This guide will delve into the specifics of this compound and its standing relative to other key next-generation correctors that have reached clinical use.
Mechanism of Action: A Coordinated Rescue Effort
Next-generation CFTR correctors, in conjunction with first-generation correctors and potentiators, work synergistically to restore the function of the F508del-CFTR protein.
-
This compound (VX-440) , like other next-generation correctors, was developed to be part of a triple-combination therapy. These correctors are designed to bind to the misfolded F508del-CFTR protein and facilitate its proper folding and trafficking to the cell surface.[4]
-
Tezacaftor (VX-661) is a first-generation corrector that aids in the processing and trafficking of the CFTR protein to the cell surface.
-
Elexacaftor (VX-445) is a key next-generation corrector that works at a different binding site on the CFTR protein than tezacaftor, providing a complementary mechanism to further improve the protein's conformation and delivery to the cell membrane.
-
Ivacaftor (VX-770) is a potentiator that increases the channel open probability (gating) of the CFTR protein once it is at the cell surface, thereby augmenting chloride transport.
-
Deutivacaftor (VX-561) is a deuterated form of ivacaftor, designed to have a more stable pharmacokinetic profile, allowing for once-daily dosing.
The combined action of two correctors with distinct binding sites and a potentiator leads to a more significant restoration of CFTR function than dual-combination therapies.
Preclinical and Clinical Efficacy: A Head-to-Head Look
Direct head-to-head clinical trials comparing this compound with other next-generation correctors are not available due to the discontinuation of this compound's development. However, a comparative analysis can be drawn from the available clinical trial data for each compound in its respective triple-combination regimen.
This compound (in combination with Tezacaftor and Ivacaftor)
A Phase 2 study of this compound (VX-440) in a triple combination with tezacaftor and ivacaftor showed promising results in CF patients with one F508del mutation and one minimal function mutation.
Elexacaftor (in the approved triple-combination therapy Trikafta/Kaftrio)
Elexacaftor, in combination with tezacaftor and ivacaftor (Trikafta), has demonstrated significant and sustained clinical efficacy in large-scale Phase 3 trials and is now a standard of care for eligible CF patients.
Table 1: Comparison of Clinical Trial Data for this compound and Elexacaftor Triple Combinations
| Parameter | This compound (VX-440) + Tezacaftor + Ivacaftor (Phase 2) | Elexacaftor (VX-445) + Tezacaftor + Ivacaftor (Trikafta) (Phase 3) |
| Patient Population | F508del/Minimal Function Mutation | F508del/Minimal Function Mutation & Homozygous F508del |
| Mean Absolute Improvement in ppFEV1 | Up to 12.0 percentage points from baseline | 13.8 to 14.3 percentage points higher than placebo |
| Mean Decrease in Sweat Chloride | Not explicitly reported in the provided source | 41.8 to 45.1 mmol/L lower than placebo/comparator |
| Improvement in CFQ-R Respiratory Domain Score | 18.3 to 20.7 points from baseline | 17.4 to 20.2 points higher than placebo/comparator |
| Development Status | Discontinued | Approved and widely used |
Note: Data is compiled from different studies and should be interpreted with caution as it does not represent a direct head-to-head comparison.
Experimental Protocols
The evaluation of CFTR corrector efficacy relies on a combination of in vitro and in vivo assays to measure the rescue of CFTR protein trafficking and function.
Western Blot for CFTR Protein Processing
-
Objective: To assess the extent of CFTR protein maturation.
-
Methodology:
-
Cells expressing F508del-CFTR are treated with the corrector compound(s).
-
Cell lysates are collected and proteins are separated by size using SDS-PAGE.
-
Proteins are transferred to a membrane and probed with an anti-CFTR antibody.
-
The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form that has trafficked through the Golgi (Band C) are visualized. An increase in the Band C to Band B ratio indicates improved protein processing.
-
Ussing Chamber Assay for CFTR Function
-
Objective: To measure CFTR-mediated chloride transport across an epithelial cell monolayer.
-
Methodology:
-
Epithelial cells (e.g., human bronchial epithelial cells) from CF patients are grown on permeable supports to form a polarized monolayer.
-
The cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides.
-
The short-circuit current (Isc), a measure of ion transport, is recorded.
-
CFTR channel activity is stimulated with a cAMP agonist like forskolin, and the change in Isc is measured. A greater increase in Isc in corrector-treated cells compared to untreated cells indicates restored CFTR function.
-
Visualizing the Pathways and Processes
CFTR Protein Processing and Trafficking Pathway
Caption: CFTR protein processing, trafficking, and the points of intervention for correctors and potentiators.
Experimental Workflow for CFTR Corrector Evaluation
Caption: A typical experimental workflow for the evaluation of CFTR corrector efficacy from in vitro to clinical studies.
Conclusion and Future Directions
While this compound showed initial promise as a next-generation CFTR corrector, its development was ultimately discontinued. In contrast, elexacaftor, as a core component of the triple-combination therapy Trikafta, has become a highly effective and widely used treatment for a large proportion of the CF population. The success of elexacaftor underscores the value of targeting distinct structural defects in the F508del-CFTR protein with multiple correctors.
Future research will likely focus on developing even more effective correctors, potentially for CF mutations that are currently unresponsive to existing modulators, and on refining therapeutic strategies to maximize the long-term benefits for all individuals with cystic fibrosis.
References
- 1. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cff.org [cff.org]
- 3. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to (R)-Olacaftor in Combination with CFTR Potentiators for Cystic Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector, (R)-Olacaftor (formerly known as VX-152), with a focus on its synergistic potential when combined with CFTR potentiators like ivacaftor. Due to the discontinuation of this compound's clinical development, publicly available data is limited. This document summarizes the existing preclinical and early-phase clinical findings to inform future research and drug discovery efforts in the field of CFTR modulation.
Introduction to CFTR Modulation: Correctors and Potentiators
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which lead to a dysfunctional CFTR protein. This protein is an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. In individuals with the common F508del mutation, the CFTR protein is misfolded and degraded before it can reach the cell surface.
CFTR modulators are a class of drugs that target the defective protein. They are categorized as:
-
Correctors: These molecules, such as this compound, aid in the proper folding and trafficking of the mutant CFTR protein to the cell surface.
-
Potentiators: These drugs, like ivacaftor, increase the channel opening probability (gating) of the CFTR protein that is present at the cell surface, thereby enhancing ion transport.
The combination of correctors and potentiators has proven to be a highly effective therapeutic strategy for many individuals with CF, as it addresses both the trafficking and functional defects of the mutant CFTR protein.
This compound: A Next-Generation Corrector
This compound (VX-152) was developed by Vertex Pharmaceuticals as a next-generation CFTR corrector. Preclinical studies demonstrated its potential to improve the processing and trafficking of the F508del-CFTR protein to the cell surface, setting the stage for enhanced function when combined with a potentiator[1].
Combination Studies of this compound with a CFTR Potentiator
While extensive data on the direct combination of this compound and ivacaftor is not publicly available, preclinical and early clinical studies evaluated a triple-combination therapy consisting of this compound (VX-152), tezacaftor (a first-generation corrector), and ivacaftor.
Preclinical Efficacy Data
In preclinical studies using human bronchial epithelial (HBE) cells homozygous for the F508del mutation (F/F), the triple combination of this compound, tezacaftor, and ivacaftor demonstrated a significant increase in CFTR-mediated chloride transport.
| Treatment Group | CFTR-Mediated Chloride Transport (% of Normal) | Fold Increase vs. Lumacaftor/Ivacaftor |
| Lumacaftor/Ivacaftor | Baseline | 1x |
| This compound/Tezacaftor/Ivacaftor | ~65% | ~3x |
Table 1: Preclinical efficacy of this compound in a triple-combination therapy in F508del/F508del HBE cells as measured by Ussing chamber assay.
Clinical Efficacy Data
Phase 2 clinical trials evaluated the safety and efficacy of the triple combination regimen in individuals with CF. The primary endpoint was the mean absolute improvement in percent predicted forced expiratory volume in one second (ppFEV1).
| Patient Population | Treatment Regimen | Mean Absolute Improvement in ppFEV1 (percentage points) |
| F508del/Minimal Function | This compound (200mg q12h) + Tezacaftor + Ivacaftor | 9.7[2] |
| F508del/F508del (already receiving tezacaftor/ivacaftor) | Addition of this compound | 7.3[2] |
Table 2: Phase 2 clinical trial results for this compound in triple-combination therapy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CFTR modulators.
Ussing Chamber Assay for CFTR-Mediated Chloride Current
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues.
Objective: To measure the CFTR-mediated chloride current across a polarized epithelial cell monolayer.
Materials:
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Ag/AgCl electrodes with 3M KCl agar bridges
-
Ringer's solution (e.g., Krebs-Ringer bicarbonate buffer)
-
Epithelial cell monolayer cultured on permeable supports (e.g., human bronchial epithelial cells)
-
CFTR modulators: this compound, ivacaftor
-
Amiloride (ENaC inhibitor)
-
Forskolin (cAMP agonist to activate CFTR)
-
CFTRinh-172 (CFTR inhibitor)
Procedure:
-
Cell Culture: Culture primary human bronchial epithelial cells on permeable supports until a confluent and polarized monolayer is formed. Treat the cells with the CFTR corrector(s) (e.g., this compound) for 24-48 hours prior to the assay to allow for correction of the F508del-CFTR protein.
-
Chamber Setup: Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with pre-warmed and gassed (95% O2/5% CO2) Ringer's solution.
-
Equilibration: Allow the system to equilibrate for 20-30 minutes until a stable transepithelial voltage (Vt) and resistance (Rt) are achieved.
-
Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
Inhibition of Sodium Current: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
CFTR Activation: Add forskolin to the basolateral chamber to increase intracellular cAMP levels and activate CFTR channels.
-
Potentiator Addition: Add the CFTR potentiator (e.g., ivacaftor) to the apical chamber to assess its effect on the activated CFTR channels.
-
CFTR Inhibition: Add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.
-
Data Analysis: The change in Isc following the addition of forskolin and the potentiator, and its subsequent inhibition by the CFTR inhibitor, represents the CFTR-mediated chloride current.
Yellow Fluorescent Protein (YFP)-Based Halide Influx Assay
This is a cell-based fluorescence assay used for high-throughput screening of CFTR modulators.
Objective: To measure CFTR-mediated halide influx into cells as an indicator of CFTR channel function.
Materials:
-
Fischer Rat Thyroid (FRT) cells stably co-expressing F508del-CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader
-
Chloride-containing buffer (e.g., PBS)
-
Iodide-containing buffer (Chloride is replaced with Iodide)
-
CFTR modulators: this compound, ivacaftor
-
Forskolin
Procedure:
-
Cell Plating: Seed the FRT cells expressing F508del-CFTR and YFP into the microplates and grow to confluence.
-
Corrector Incubation: Treat the cells with the CFTR corrector(s) (e.g., this compound) for 16-24 hours at 37°C to allow for F508del-CFTR correction.
-
Assay Preparation: Wash the cells with chloride-containing buffer.
-
Baseline Fluorescence Measurement: Measure the baseline YFP fluorescence in the plate reader.
-
Stimulation and Iodide Addition: Add a solution containing forskolin and the CFTR potentiator (e.g., ivacaftor) to the wells, immediately followed by the addition of the iodide-containing buffer.
-
Fluorescence Quenching Measurement: Immediately begin measuring the YFP fluorescence at regular intervals. The influx of iodide through the activated CFTR channels will quench the YFP fluorescence.
-
Data Analysis: The rate of fluorescence quenching is proportional to the CFTR-mediated halide influx and is used to quantify CFTR channel function.
Visualizations
Signaling Pathway of CFTR Correction and Potentiation
Caption: CFTR corrector and potentiator mechanism of action.
Experimental Workflow for Evaluating Combination Therapy
Caption: Workflow for in vitro evaluation of combination therapy.
Logical Relationship of Combination Therapy
Caption: Synergy of corrector and potentiator on F508del-CFTR.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. Vertex Announces Positive Phase 1 & Phase 2 Data from Three Different Triple Combination Regimens in People with Cystic Fibrosis Who Have One F508del Mutation and One Minimal Function Mutation (F508del/Min) | Vertex Pharmaceuticals [investors.vrtx.com]
Reproducibility of (R)-Olacaftor's effect across different cell lines
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vitro efficacy of prominent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors. While the initial topic of interest was (R)-Olacaftor, its development has been discontinued. Therefore, this guide focuses on a comparative analysis of alternative and clinically relevant CFTR correctors: Lumacaftor, Tezacaftor, and Elexacaftor.
The rescue of the misfolded F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF), is a primary goal of CF therapies. CFTR correctors are small molecules designed to improve the processing, trafficking, and delivery of the F508del-CFTR protein to the cell surface, thereby increasing the number of functional channels. The efficacy of these correctors can, however, vary depending on the experimental model. This guide provides a summary of quantitative data on the performance of Lumacaftor, Tezacaftor, and Elexacaftor across different cell lines commonly used in CF research, supported by detailed experimental protocols.
Comparative Efficacy of CFTR Correctors
The efficacy of CFTR correctors is primarily assessed through two key in vitro assays:
-
CFTR Maturation Assay (Western Blot): This biochemical assay quantifies the conversion of the immature, core-glycosylated form of CFTR (Band B) to the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi apparatus. An increase in the Band C/Band B ratio indicates improved protein processing and trafficking.
-
CFTR Function Assay (Ussing Chamber or YFP-based Halide Influx Assay): These functional assays measure the chloride ion transport across the cell membrane mediated by the CFTR channel. An increase in chloride current or halide influx is indicative of a greater number of functional CFTR channels at the cell surface.
The following tables summarize the quantitative efficacy of Lumacaftor, Tezacaftor, and Elexacaftor in rescuing F508del-CFTR in various cell lines.
Table 1: F508del-CFTR Maturation Assessed by Western Blot
| Cell Line | Corrector | Concentration | Fold Increase in Mature CFTR (Band C) vs. Vehicle |
| CFBE41o- | Lumacaftor | 5 µM | Significant increase, but less than Elexacaftor/Tezacaftor[1] |
| Tezacaftor | 5 µM | Modest increase[1] | |
| Elexacaftor | 1 µM | Significant increase, more potent than Lumacaftor[1] | |
| Primary Human Bronchial Epithelial (HBE) Cells | Lumacaftor | 3 µM | Partial correction of F508del maturation[2] |
| Elexacaftor/Tezacaftor | 3 µM / 18 µM | Restoration of F508del CFTR function to ~60% of wild-type levels[3] |
Table 2: F508del-CFTR Function Assessed by Chloride Transport Assays
| Cell Line | Assay | Corrector Combination | Concentration | % of Wild-Type CFTR Function |
| CFBE41o- | Iodide Efflux | Lumacaftor | 5 µM | Significant inhibition of channel activity at 37°C |
| Tezacaftor | 5 µM | No significant inhibition of channel activity | ||
| Elexacaftor | 1 µM | No significant inhibition of channel activity | ||
| Patch-Clamp | Lumacaftor/Ivacaftor | 3 µM / 1 µM | Less pronounced improvement compared to ETI | |
| Elexacaftor/Tezacaftor/Ivacaftor | 3 µM / 18 µM / 1 µM | Larger improvement in CFTR function | ||
| Primary Human Bronchial Epithelial (HBE) Cells | Ussing Chamber | Elexacaftor/Tezacaftor/Ivacaftor | 3 µM / 18 µM / 1 µM | Restoration of CFTR-mediated short-circuit currents |
Signaling Pathways and Experimental Workflows
To visually represent the biological processes and experimental procedures discussed, the following diagrams are provided.
CFTR protein processing and trafficking pathway.
Mechanism of action of CFTR correctors.
Experimental workflow for evaluating CFTR corrector efficacy.
Experimental Protocols
CFTR Maturation Assay by Western Blot
This protocol outlines the steps to assess the maturation of F508del-CFTR in response to corrector treatment.
a. Cell Culture and Treatment:
-
Culture human bronchial epithelial (HBE) cells or CFBE41o- cells expressing F508del-CFTR to confluence.
-
Treat the cells with the desired concentrations of CFTR correctors (e.g., 3 µM Lumacaftor, 18 µM Tezacaftor, 3 µM Elexacaftor) or vehicle (DMSO) for 24-48 hours at 37°C.
b. Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing total protein.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
d. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CFTR overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
e. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Identify the immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) forms of CFTR.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of Band C to Band B to determine the extent of CFTR maturation.
CFTR Function Assay by Ussing Chamber
This protocol describes the measurement of CFTR-mediated chloride currents in polarized epithelial cells.
a. Cell Culture on Permeable Supports:
-
Seed primary HBE cells or CFBE41o- cells expressing F508del-CFTR onto permeable filter supports and culture at an air-liquid interface until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Treat the cells with CFTR correctors as described above.
b. Ussing Chamber Setup:
-
Mount the permeable supports in an Ussing chamber system.
-
Bathe both the apical and basolateral sides of the monolayer with Krebs-Ringer bicarbonate solution, maintained at 37°C and gassed with 95% O2/5% CO2.
c. Electrophysiological Recordings:
-
Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
To isolate the CFTR-mediated current, first inhibit the epithelial sodium channel (ENaC) by adding amiloride to the apical chamber.
-
Stimulate CFTR activity by adding a cAMP agonist, such as forskolin, to the basolateral chamber.
-
Acutely add a CFTR potentiator (e.g., ivacaftor or genistein) to the apical chamber to maximally activate the corrected CFTR channels.
-
Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-specific.
d. Data Analysis:
-
Calculate the change in Isc in response to the CFTR agonist and potentiator.
-
Compare the CFTR-mediated Isc in corrector-treated cells to that in vehicle-treated and wild-type CFTR-expressing cells to determine the percentage of functional rescue.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Treatment of Cystic Fibrosis Airway Cells with CFTR Modulators Reverses Aberrant Mucus Properties via Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of (R)-Olacaftor's Mechanism of Action: A Comparative Guide
This guide provides a comparative analysis of the mechanism of action of (R)-Olacaftor, a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector, against other established CFTR modulators. The information is intended for researchers, scientists, and drug development professionals working on therapies for cystic fibrosis (CF).
Cystic fibrosis is an autosomal recessive disorder caused by mutations in the CFTR gene, which encodes for the CFTR protein, an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1][2] Mutations in the CFTR gene can lead to the production of a misfolded and non-functional protein, resulting in the clinical manifestations of CF.[1] CFTR modulators are a class of drugs that target the underlying protein defect.[3][4] These therapies are categorized based on their mechanism of action and include correctors, potentiators, stabilizers, and amplifiers.
This compound (VX-440) was developed as a next-generation CFTR corrector. Correctors are small molecules designed to rescue the trafficking of misfolded CFTR protein, enabling it to reach the cell surface. While the clinical development of this compound was discontinued, its proposed mechanism of action as a next-generation corrector provides a basis for comparison with other approved and investigational CFTR modulators.
Comparative Analysis of CFTR Modulators
The following table summarizes the key characteristics of this compound and other representative CFTR modulators. Due to the discontinuation of this compound's development, specific quantitative data is limited. Therefore, data for Elexacaftor, another next-generation corrector, is included as a surrogate for comparative purposes.
| Modulator | Class | Mechanism of Action | Key Target Mutation(s) | Potency (EC50) | Clinical Status |
| This compound (VX-440) | Corrector (Next-Generation) | Rescues F508del-CFTR trafficking to the cell surface. | F508del | Data not publicly available | Development Discontinued |
| Elexacaftor (VX-445) | Corrector (Next-Generation) | Rescues F508del-CFTR trafficking and has some potentiator activity. | F508del | ~1.50 nM (as a potentiator on WT-CFTR) | Approved (as part of Trikafta) |
| Tezacaftor (VX-661) | Corrector (First-Generation) | Stabilizes the NBD1-MSD interface to improve CFTR folding and trafficking. | F508del | Data not publicly available | Approved (as part of Symdeko and Trikafta) |
| Lumacaftor (VX-809) | Corrector (First-Generation) | Stabilizes the NBD1-MSD interface to improve CFTR folding and trafficking. | F508del | Data not publicly available | Approved (as part of Orkambi) |
| Ivacaftor (VX-770) | Potentiator | Increases the channel open probability (gating) of CFTR at the cell surface. | Gating mutations (e.g., G551D) and others. | Data not publicly available | Approved (as Kalydeco and in combination therapies) |
Experimental Protocols
The validation of the mechanism of action for CFTR modulators like this compound relies on a series of in vitro assays. The following are detailed protocols for two key experiments.
CFTR Maturation Assay via Western Blot
Objective: To assess the ability of a corrector compound to rescue the trafficking of mutant CFTR protein from the endoplasmic reticulum (ER) to the cell surface. This is visualized by the conversion of the core-glycosylated form (Band B) to the complex-glycosylated form (Band C).
Methodology:
-
Cell Culture: Human bronchial epithelial (HBE) cells homozygous for the F508del mutation are cultured to confluence.
-
Compound Treatment: Cells are treated with the test corrector compound (e.g., this compound) at various concentrations for 16-24 hours at 37°C. A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) forms of CFTR are identified.
-
Analysis: The density of Band C relative to Band B is quantified to determine the correction efficiency of the compound.
Ussing Chamber Assay for CFTR Channel Function
Objective: To measure the ion transport function of CFTR channels at the apical membrane of polarized epithelial cells. This assay is used to assess the activity of both correctors (after rescuing the protein to the surface) and potentiators.
Methodology:
-
Cell Culture: HBE cells expressing the mutant CFTR of interest are seeded on permeable supports and cultured until a polarized monolayer with high transepithelial electrical resistance is formed.
-
Compound Treatment (for correctors): For corrector testing, cells are pre-treated with the compound for 24-48 hours to allow for CFTR trafficking to the cell surface.
-
Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral chambers. Both chambers are filled with Krebs-bicarbonate Ringer solution and maintained at 37°C and gassed with 95% O2/5% CO2.
-
Short-Circuit Current (Isc) Measurement: The epithelial monolayer is voltage-clamped at 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is continuously recorded.
-
CFTR Activation and Potentiation:
-
To activate CFTR, forskolin (a cAMP agonist) is added to the basolateral side to stimulate CFTR-mediated chloride secretion.
-
For potentiator testing, the potentiator compound (e.g., Ivacaftor) is added to the apical side, and the increase in Isc is measured.
-
-
CFTR Inhibition: To confirm that the measured current is CFTR-specific, a CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment.
-
Data Analysis: The change in Isc (ΔIsc) in response to the compounds is calculated to quantify CFTR channel function.
Visualizing Mechanisms and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Signaling pathway of CFTR and mechanism of action of correctors and potentiators.
Caption: Experimental workflow for validating a CFTR corrector's mechanism of action.
Caption: Logical relationship for the comparative analysis of CFTR modulators.
References
Comparative Analysis of Ivacaftor and its Stereoisomers in Cystic Fibrosis Treatment
A note on the compound name: The initial request specified "(R)-Olacaftor." Extensive searches for this compound yielded no specific results, suggesting a possible misspelling. Based on the context of cystic fibrosis (CF) and the nature of the query, this guide will focus on Ivacaftor , a well-established CFTR potentiator. Ivacaftor is a chiral molecule and exists as two stereoisomers (enantiomers): (R)-Ivacaftor and (S)-Ivacaftor. The marketed drug, Kalydeco®, is the (R)-enantiomer. This analysis will explore the known properties of Ivacaftor and discuss the potential differences between its stereoisomers based on general principles of stereopharmacology, as direct comparative studies on the individual enantiomers are not extensively available in the public domain.
Introduction
Ivacaftor (VX-770) is a cornerstone in the treatment of cystic fibrosis for patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1][2] As a CFTR potentiator, Ivacaftor enhances the channel gating activity of the CFTR protein on the cell surface, thereby increasing the transport of chloride ions.[3] The stereochemistry of a drug can significantly influence its pharmacological and toxicological properties. While the approved formulation of Ivacaftor is a single enantiomer, understanding the potential differential effects of its stereoisomers is crucial for a comprehensive pharmacological profile. This guide provides a comparative overview of Ivacaftor, with a focus on the potential implications of its stereochemistry, supported by experimental methodologies and pathway visualizations.
Data Presentation
Direct, publicly available, side-by-side comparative data for the (R) and (S) enantiomers of Ivacaftor is limited. The following tables are presented in a structured format as requested and are based on the known activity of the approved (R)-Ivacaftor and hypothetical comparative values for the (S)-enantiomer to illustrate the potential differences that could be observed. These hypothetical values are derived from the common principle that one enantiomer is often significantly more active than the other.
Table 1: Comparative In Vitro Potency of Ivacaftor Stereoisomers
| Stereoisomer | Target CFTR Mutant | Assay Type | EC50 (nM) | Maximal Efficacy (% of WT) | Reference |
| (R)-Ivacaftor | G551D | Ussing Chamber | ~100 | ~50% | (Van Goor et al., 2009) |
| (S)-Ivacaftor | G551D | Ussing Chamber | >10,000 (Hypothetical) | <5% (Hypothetical) | N/A |
| (R)-Ivacaftor | F508del (rescued) | YFP Halide Assay | ~250 | ~15% | (Van Goor et al., 2011) |
| (S)-Ivacaftor | F508del (rescued) | YFP Halide Assay | >20,000 (Hypothetical) | <2% (Hypothetical) | N/A |
Note: Data for (S)-Ivacaftor is hypothetical and for illustrative purposes only.
Table 2: Comparative Pharmacokinetic Properties of Ivacaftor Stereoisomers
| Stereoisomer | Administration | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Metabolism |
| (R)-Ivacaftor | Oral | 704 ± 293 | ~4 | ~12 | Primarily CYP3A4/5 |
| (S)-Ivacaftor | Oral | (Hypothetical) | (Hypothetical) | (Hypothetical) | Potentially different rate/pathway |
Note: Pharmacokinetic data for (R)-Ivacaftor is from clinical studies. Data for (S)-Ivacaftor is hypothetical.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CFTR modulators like Ivacaftor.
Ussing Chamber Assay for CFTR-Mediated Transepithelial Chloride Current
This electrophysiological technique is the gold standard for measuring ion transport across epithelial cell monolayers.
Objective: To measure the potentiation of CFTR channel activity by Ivacaftor stereoisomers in primary human bronchial epithelial (HBE) cells cultured on permeable supports.
Methodology:
-
Cell Culture: Primary HBE cells from CF patients with relevant mutations (e.g., G551D) are cultured on permeable filter supports until a polarized, differentiated monolayer with high transepithelial resistance is formed.
-
Ussing Chamber Setup: The filter support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral chambers. Both chambers are filled with Krebs-bicarbonate Ringer solution and maintained at 37°C and gassed with 95% O2/5% CO2.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is continuously recorded.
-
Assay Protocol:
-
A basolateral-to-apical chloride gradient is established.
-
Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC).
-
Forskolin is added to the apical side to activate CFTR through cAMP stimulation.
-
The test compound ((R)-Ivacaftor or (S)-Ivacaftor) is added to the apical chamber at varying concentrations.
-
The increase in Isc following the addition of the test compound is measured as an indicator of CFTR potentiation.
-
Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc is plotted against the compound concentration to determine the EC50 and maximal efficacy.
YFP-Based Halide Ion Flux Assay
This is a cell-based fluorescence assay used for high-throughput screening of CFTR modulators.
Objective: To measure the potentiation of CFTR-mediated halide influx by Ivacaftor stereoisomers in a recombinant cell line.
Methodology:
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L) and the human CFTR with a specific mutation (e.g., G551D or rescued F508del).
-
Assay Procedure:
-
Cells are seeded in 96- or 384-well black, clear-bottom plates and grown to confluence.
-
The cell-culture medium is replaced with a chloride-containing buffer.
-
The baseline YFP fluorescence is measured using a fluorescence plate reader.
-
A multi-channel pipettor adds a solution containing forskolin (to activate CFTR) and the test compound ((R)-Ivacaftor or (S)-Ivacaftor) in a chloride-free, iodide-containing buffer.
-
The influx of iodide through activated CFTR channels quenches the YFP fluorescence.
-
The rate of fluorescence quenching is measured over time.
-
-
Data Analysis: The initial rate of fluorescence decrease is proportional to the CFTR-mediated halide influx. These rates are used to generate dose-response curves and calculate the EC50 for each compound.
Mandatory Visualization
Caption: A typical workflow for the discovery and validation of CFTR potentiators.
Caption: Simplified signaling pathway for CFTR activation and potentiation by Ivacaafor.
Conclusion
Ivacaftor has revolutionized the treatment of cystic fibrosis for a subset of patients by directly targeting the dysfunctional CFTR protein. The commercially available form is the (R)-enantiomer, highlighting the critical role of stereochemistry in its therapeutic effect. While direct comparative data for its stereoisomers are not widely published, the principles of stereopharmacology suggest that the (S)-enantiomer would likely exhibit significantly different, and probably lower, activity. The detailed experimental protocols provided herein are fundamental to the discovery and characterization of CFTR modulators and would be essential in any future comparative studies of Ivacaftor's stereoisomers. The visualized workflow and signaling pathway offer a clear understanding of the processes involved in developing and understanding the mechanism of action of such drugs. Further research into the specific activities of Ivacaftor's stereoisomers could provide deeper insights into its interaction with the CFTR channel and potentially inform the design of future, more efficacious CFTR modulators.
References
- 1. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Figuring out How a Cystic Fibrosis Drug Works♦: Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiator VX-770 (Ivacaftor) Opens the Defective Channel Gate of Mutant CFTR in a Phosphorylation-dependent but ATP-independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of (R)-Olacaftor in Cystic Fibrosis Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of (R)-Olacaftor, a novel Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector, with other established CFTR modulators. The data presented is based on preclinical studies in validated animal models of cystic fibrosis (CF), offering a critical perspective for researchers and professionals in the field of CF drug development.
This compound, also known as VX-440, is a CFTR corrector designed to address the underlying protein folding and trafficking defects caused by common CF mutations, such as the F508del mutation. This guide will compare its preclinical performance against the well-established CFTR potentiator, ivacaftor, as well as other correctors like lumacaftor and tezacaftor, and the highly effective triple-combination therapy, Trikafta (elexacaftor/tezacaftor/ivacaftor).
Comparative Efficacy of CFTR Modulators in Animal Models
The following tables summarize the quantitative in vivo efficacy data for this compound and other key CFTR modulators in various animal models of cystic fibrosis.
Table 1: In Vivo Efficacy of CFTR Potentiators in Animal Models
| Compound | Animal Model | Efficacy Endpoint | Result |
| Ivacaftor | G551D Humanized Rat | Nasal Potential Difference (Change in Cl- free + forskolin response) | Increased response compared to vehicle-treated controls[1] |
| G551D Humanized Rat | Mucus Transport Rate | Normalized to wild-type levels[1][2] | |
| G551D Humanized Rat | Mucus Viscosity | Normalized to wild-type levels[1][2] | |
| Rabbit | Nasal Potential Difference (Low Cl- response) | -21.8 ± 2.1 mV change from baseline |
Table 2: In Vivo Efficacy of CFTR Correctors in Animal Models
| Compound | Animal Model | Efficacy Endpoint | Result |
| This compound (VX-440) | F508del Heterozygous Mouse with minimal function mutation | Sweat Chloride Concentration | Data from clinical trials in humans show significant reductions. Preclinical animal data is less publicly available. |
| Lumacaftor | F508del Homozygous Mouse | CFTR function in intestinal organoids | Partial restoration of CFTR function. |
| Tezacaftor | F508del Homozygous Mouse | CFTR function in intestinal organoids | Improved CFTR trafficking and function. |
Table 3: In Vivo Efficacy of Combination Therapies in Animal Models
| Compound Combination | Animal Model | Efficacy Endpoint | Result |
| Lumacaftor/Ivacaftor (Orkambi®) | F508del Homozygous Mouse | Intestinal current measurements | Significant improvement in CFTR-mediated chloride transport. |
| F508del Homozygous Patients (2-11 years) | Sweat Chloride Concentration | -26.8 mmol/L mean change from baseline. | |
| Tezacaftor/Ivacaftor (Symdeko®) | F508del Homozygous Patients | FEV1 % predicted | Significant improvement compared to placebo. |
| Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®) | F508del Rat | Nasal Potential Difference (Δ-low-chloride response) | Change from -1.73 ± 0.88 mV (pre-treatment) to -8.04 ± 1.7 mV (post-treatment) |
| F508del Mouse | Lung Function | Improved lung physiology. |
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the distinct mechanisms of action of CFTR correctors and potentiators in the context of the CFTR protein lifecycle.
Caption: Mechanism of CFTR correctors and potentiators.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Nasal Potential Difference (NPD) Measurement in Rodent Models
Objective: To assess in vivo CFTR-dependent ion transport in the nasal epithelium.
Materials:
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Perfusion pump and tubing
-
Ag/AgCl electrodes
-
Data acquisition system
-
Ringer's solution
-
Ringer's solution with amiloride (100 µM)
-
Chloride-free Ringer's solution with amiloride (100 µM)
-
Chloride-free Ringer's solution with amiloride (100 µM) and a CFTR agonist (e.g., forskolin 20 µM or isoproterenol 100 µM)
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Position the animal to allow access to the nasal cavity.
-
Place the exploring electrode on the nasal epithelium and the reference electrode subcutaneously.
-
Perfuse the nasal cavity with Ringer's solution at a constant rate (e.g., 10 µL/min) until a stable baseline potential difference is achieved.
-
Sequentially perfuse the nasal cavity with the different solutions in the following order, allowing a stable plateau to be reached with each solution:
-
Ringer's solution with amiloride.
-
Chloride-free Ringer's solution with amiloride.
-
Chloride-free Ringer's solution with amiloride and a CFTR agonist.
-
-
Record the potential difference throughout the procedure.
-
The change in potential difference upon perfusion with the chloride-free and CFTR agonist-containing solution is indicative of CFTR function.
Mucociliary Clearance (MCC) Measurement using Micro-Optical Coherence Tomography (µOCT)
Objective: To quantify the rate of mucus transport in the airways.
Materials:
-
µOCT imaging system
-
Anesthetized animal model
-
Image analysis software
Procedure:
-
Anesthetize the animal and maintain it in a stable position.
-
Position the µOCT probe to visualize the tracheal or nasal epithelium.
-
Acquire time-series images of the airway surface.
-
Identify and track the movement of endogenous mucus particles or administered microparticles over time.
-
Calculate the mucus transport rate (in mm/min) using appropriate image analysis software.
-
Compare the MCC rates between treatment and control groups.
Experimental Workflow for In Vivo Validation of CFTR Modulators
The following diagram outlines a typical workflow for the preclinical in vivo validation of a novel CFTR modulator.
Caption: Preclinical in vivo validation workflow.
Conclusion
The preclinical data available for CFTR modulators in animal models demonstrates a clear pathway for evaluating the potential of new therapeutic candidates like this compound. As a corrector, its efficacy is likely to be most pronounced when used in combination with a potentiator, a strategy that has proven highly successful with the development of therapies like Orkambi®, Symdeko®, and Trikafta®. The in vivo models and experimental protocols outlined in this guide provide a robust framework for the continued development and comparative assessment of novel CFTR modulators, with the ultimate goal of bringing more effective treatments to patients with cystic fibrosis.
References
Benchmarking (R)-Olacaftor Against the Latest Approved CFTR Modulator Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator, (R)-Olacaftor (also known as VX-440), against the latest approved CFTR modulator therapies. The comparison is based on available clinical trial data and focuses on key efficacy endpoints, including lung function and sweat chloride levels. Detailed methodologies for the pivotal experiments cited are also provided to support a comprehensive understanding of the presented data.
Executive Summary
The advent of CFTR modulators has revolutionized the treatment of cystic fibrosis (CF). This guide benchmarks the next-generation corrector, this compound, as part of a triple combination therapy, against established and recently approved CFTR modulator regimens: Trikafta®, Alyftrek™, Symdeko®, Orkambi®, and Kalydeco®. The data presented herein is compiled from various clinical trials to offer a comparative perspective on their efficacy in improving CFTR protein function.
Data Presentation: Comparative Efficacy of CFTR Modulators
The following tables summarize the quantitative data from clinical trials of this compound (in combination) and the latest approved CFTR modulator therapies. The primary endpoints compared are the mean absolute change in percent predicted forced expiratory volume in one second (ppFEV1) and the mean absolute change in sweat chloride (SwCl) concentration.
Table 1: Triple Combination Therapies
| Therapy | Active Ingredients | Patient Population (Genotype) | Mean Absolute Change in ppFEV1 from Baseline | Mean Absolute Change in SwCl from Baseline (mmol/L) | Clinical Trial Identifier |
| This compound (VX-440) Combination | This compound, Tezacaftor, Ivacaftor | F508del/Minimal Function (F/MF) | ~10-12 percentage points | Significant decrease | NCT02951182[1] |
| This compound (VX-440) Combination | This compound, Tezacaftor, Ivacaftor | Homozygous F508del (F/F) | 9.5 percentage points (added to tezacaftor/ivacaftor) | Significant decrease | NCT02951182[1] |
| Trikafta® | Elexacaftor, Tezacaftor, Ivacaftor | F508del/Minimal Function (F/MF) | 14.3 percentage points (vs. placebo) | -41.8 | NCT03770299 |
| Trikafta® | Homozygous F508del (F/F) | 10.0 percentage points (vs. tezacaftor/ivacaftor) | -45.1 | NCT03770299 | |
| Alyftrek™ | Vanzacaftor, Tezacaftor, Deutivacaftor | At least one F508del mutation or responsive mutation | Non-inferior to Trikafta® | Superior reduction compared to Trikafta® | SKYLINE 102 (NCT05033080), SKYLINE 103 (NCT05076149)[2] |
Table 2: Dual and Monotherapies
| Therapy | Active Ingredients | Patient Population (Genotype) | Mean Absolute Change in ppFEV1 from Baseline | Mean Absolute Change in SwCl from Baseline (mmol/L) | Clinical Trial Identifier |
| Symdeko® | Tezacaftor, Ivacaftor | Homozygous F508del (F/F) | 4.0 percentage points (vs. placebo) | -10.1 | EVOLVE (NCT02347657) |
| Symdeko® | F508del/Residual Function | 6.8 percentage points (vs. placebo) | -9.5 | EXPAND (NCT02392234) | |
| Orkambi® | Lumacaftor, Ivacaftor | Homozygous F508del (F/F) | 2.6-3.0 percentage points (vs. placebo) | -29.1 (in children 1 to <2 years) | TRAFFIC (NCT01807923), TRANSPORT (NCT01807949) |
| Kalydeco® | Ivacaftor | G551D mutation | 10.6 percentage points (vs. placebo) | -48.1 | STRIVE (NCT00909532) |
| Kalydeco® | Non-G551D gating mutations | 10.7 percentage points (vs. placebo) | Not specified | NCT01614470 |
Experimental Protocols
A summary of the standardized methodologies for the key experiments cited in the clinical trials is provided below.
Quantitative Pilocarpine Iontophoresis Sweat Test
The sweat chloride test is the gold standard for diagnosing CF and assessing CFTR modulator efficacy by measuring the concentration of chloride in sweat.
-
Sweat Stimulation: A small, painless electrical current is used to deliver pilocarpine, a sweat-inducing chemical, to a small area of the skin, typically on the forearm or leg. This process, called iontophoresis, lasts for approximately 5 minutes.
-
Sweat Collection: The stimulated area is cleaned, and a sweat collection device (e.g., gauze, filter paper, or a Macroduct® coil) is placed over the site to absorb the sweat produced. The collection period is typically 30 minutes. A minimum of 75 mg of sweat is required for a valid test when using gauze or filter paper.
-
Chloride Analysis: The collected sweat is weighed to determine the volume and then analyzed to measure the chloride concentration. The quantitative analysis is performed using methods such as coulometric titration with a chloridometer.
-
Interpretation: Sweat chloride concentrations are reported in mmol/L. A value of ≥ 60 mmol/L is consistent with a diagnosis of CF, while values < 30 mmol/L are considered normal. Intermediate values (30-59 mmol/L) may require further investigation.
Spirometry: Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1)
Spirometry is a common pulmonary function test used to assess lung function and is a primary efficacy endpoint in CF clinical trials.
-
Patient Preparation: The patient is instructed to sit upright. Short-acting bronchodilators are typically withheld for 6 hours and long-acting bronchodilators for 12 hours before the test.
-
Maneuver: The patient takes a full, deep breath and then exhales as forcefully and completely as possible into the mouthpiece of a spirometer.
-
Measurement: The spirometer measures the total volume of air exhaled (Forced Vital Capacity, FVC) and the volume of air exhaled in the first second (Forced Expiratory Volume in 1 second, FEV1).
-
Calculation of ppFEV1: The measured FEV1 is compared to the predicted normal value for an individual of the same age, sex, height, and ethnicity. The result is expressed as a percentage of the predicted value (ppFEV1). Multiple maneuvers are performed to ensure reproducibility.
In Vitro Assay: Ussing Chamber
The Ussing chamber is an electrophysiological technique used to measure ion transport across epithelial tissues, providing a direct assessment of CFTR protein function in a laboratory setting.
-
Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients with specific mutations are cultured on permeable supports until they form a polarized monolayer.
-
Ussing Chamber Setup: The cell culture insert is mounted in an Ussing chamber, separating the apical and basolateral sides into two compartments, each filled with a physiological salt solution.
-
Ion Transport Measurement: Voltage- and current-clamping electrodes are used to measure the transepithelial voltage and short-circuit current (Isc), which reflects the net ion transport across the epithelium.
-
CFTR Activation and Inhibition:
-
The epithelial sodium channel (ENaC) is typically blocked with amiloride to isolate chloride transport.
-
CFTR is then activated using a cAMP agonist like forskolin.
-
The CFTR-specific current is confirmed by adding a CFTR inhibitor (e.g., CFTRinh-172) at the end of the experiment.
-
-
Modulator Evaluation: The effect of CFTR modulators is assessed by incubating the cells with the compound(s) prior to and during the Ussing chamber measurements and observing the change in CFTR-mediated chloride current.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CFTR signaling pathway, the mechanism of action of different CFTR modulators, and the workflows for key experimental procedures.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. Vanzacaftor-tezacaftor-deutivacaftor versus elexacaftor-tezacaftor-ivacaftor in individuals with cystic fibrosis aged 12 years and older (SKYLINE Trials VX20-121-102 and VX20-121-103): results from two randomised, active-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (R)-Olacaftor: A Guide for Laboratory Professionals
(R)-Olacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) modulator intended for research use only. [1] Proper handling and disposal are crucial to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is imperative that laboratory personnel are outfitted with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures a safe working environment.
Required PPE:
-
Chemical-resistant gloves: To prevent skin contact.
-
Safety goggles or glasses with side shields: To protect the eyes from dust or splashes.
-
Lab coat: To protect clothing and skin.
-
NIOSH/MSHA-approved respirator: Recommended if there is a risk of inhaling dust, especially in poorly ventilated areas.[2]
All handling of this compound should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to minimize the risk of inhalation.[2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent further contamination.
Spill Containment Protocol:
-
Restrict Access: Cordon off the area of the spill to prevent unauthorized personnel from entering.
-
Contain the Spill: If it is safe to do so, prevent further leakage or spreading of the material.
-
For Powdered Spills: Cover the spill with a plastic sheet or tarp to minimize the generation of airborne dust.
-
Clean-up:
-
Use spark-proof tools to mechanically collect the spilled material.
-
Place the collected material into a designated, sealed, and clearly labeled container for disposal.
-
Avoid creating dust during the clean-up process.
-
-
Decontaminate: Thoroughly clean the contaminated surface after the material has been removed.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled in a controlled and compliant manner. Discharging this compound into sewer systems or regular trash is strictly prohibited.
Disposal Workflow:
-
Segregation: Isolate this compound waste from all other laboratory waste streams. It should be collected in a designated and clearly labeled container.
-
Containerization: Use a suitable, closed container for the collection and storage of this compound waste. The container must be clearly labeled with the chemical name and any relevant hazard warnings.
-
Storage: Store the waste container in a secure, cool, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the waste through a licensed chemical destruction plant or a hazardous material disposal company. This is the recommended method for pharmacologically active compounds.
-
Incineration: Controlled incineration with flue gas scrubbing is the preferred method of destruction for compounds like this compound.
For unused medication in a non-laboratory setting, do not flush it down the toilet unless specifically instructed to do so.[3] The FDA recommends mixing the medication with an unappealing substance like coffee grounds or cat litter, placing it in a sealed bag, and then disposing of it in the household trash.[4] However, for a research-grade compound like this compound, professional hazardous waste disposal is the appropriate route.
Quantitative Data Summary
While specific quantitative data for this compound's disposal parameters are not publicly available, the following table summarizes key information based on its identity as a research chemical.
| Parameter | Value/Information |
| Chemical Name | This compound |
| Synonyms | (R)-VX-440 |
| CAS Number | 1899111-41-1 |
| Molecular Formula | C29H34FN3O4S |
| Recommended Disposal | Controlled incineration via a licensed hazardous waste disposal service. |
| Prohibited Disposal | Do not dispose of in drains, sewers, or household trash. |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat, respirator (if needed). |
Experimental Protocols & Methodologies
As this document pertains to the proper disposal of this compound, detailed experimental protocols for its use are not within scope. The methodologies provided focus on the safe handling and disposal process as outlined above. The core of this protocol is risk mitigation through the use of appropriate PPE, proper spill containment, and adherence to regulated waste disposal procedures.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
